CBIP
Description
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 |
IUPAC Name |
5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-3-9-21-16-6-4-5-14(19)13(16)10-17(21)12-7-8-15(18(22)23)20-11-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,23) |
InChI Key |
WBHKRGOPCYOGDO-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=NC=C(C(N2CCCC)=CC3=C2C=CC=C3Cl)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBIP |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of CREB-Binding Protein in Orchestrating Gene Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CREB-binding protein (CBP) and its close homolog, p300, are master transcriptional co-activators that play a pivotal role in the regulation of gene expression. These proteins are involved in a vast array of cellular processes, including proliferation, differentiation, and DNA repair. Their dysfunction is implicated in a range of diseases, most notably cancer and the rare genetic disorder Rubinstein-Taybi syndrome. This technical guide provides a comprehensive overview of the core functions of CBP in gene transcription, detailing its enzymatic activities, its role as a molecular scaffold, and its involvement in key signaling pathways. We present quantitative data on its interactions and activity, detailed experimental protocols for its study, and visual representations of its functional mechanisms to serve as a valuable resource for the scientific community.
Introduction to CREB-Binding Protein (CBP)
CREB-binding protein (CBP), also known as CREBBP or KAT3A, is a large nuclear protein that functions as a transcriptional co-activator for a multitude of transcription factors.[1] It does not bind to DNA directly but is recruited to gene promoters and enhancers by DNA-bound transcription factors. CBP and its paralog p300 are highly homologous and often referred to collectively as CBP/p300. They are among the most highly connected hub proteins in the cell, interacting with over 400 other proteins.[2] This extensive interaction network allows them to integrate signals from numerous signaling pathways to elicit specific transcriptional responses.
The primary functions of CBP in transcription can be broadly categorized into two main activities:
-
Histone Acetyltransferase (HAT) Activity: CBP possesses an intrinsic histone acetyltransferase (HAT) domain, which catalyzes the transfer of acetyl groups from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[1][3] This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between histones and DNA and leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows for greater accessibility of the transcriptional machinery to the DNA, thereby promoting gene transcription.
-
Scaffolding and Recruitment: CBP acts as a molecular scaffold, providing a platform for the assembly of the basal transcription machinery.[4] It recruits key components of this machinery, such as RNA polymerase II and general transcription factors, to the promoter region of target genes, facilitating the initiation of transcription.
The Architectural Domains of CBP and Their Functions
CBP is a multi-domain protein, with each domain contributing to its diverse functions in transcriptional regulation.
dot
Caption: Functional domains of the CREB-Binding Protein (CBP).
Key Domains and their Functions:
-
Nuclear Receptor Interacting Domain (RID) and TAZ (Transcriptional Adapter Zinc-binding) domains (TAZ1 and TAZ2): These cysteine-rich domains are crucial for protein-protein interactions and bind a wide variety of transcription factors, including nuclear hormone receptors, p53, and STATs.
-
KIX (Kinase-Inducible domain Interacting) domain: This domain is well-known for its interaction with the phosphorylated kinase-inducible domain (pKID) of the transcription factor CREB (cAMP response element-binding protein).[5][6] This interaction is a classic example of signal-dependent recruitment of CBP to target genes.
-
Bromodomain: This domain specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This allows CBP to "read" the histone code and remain associated with transcriptionally active chromatin regions.
-
HAT (Histone Acetyltransferase) domain: This is the catalytic core of CBP, responsible for its enzymatic activity. It acetylates histones H3 and H4 at specific lysine residues, as well as non-histone proteins, including transcription factors themselves, which can modulate their activity.
-
PHD (Plant Homeodomain) and ZZ-type Zinc Fingers: These domains are also involved in protein-protein interactions and chromatin binding.
Quantitative Insights into CBP's Transcriptional Role
To provide a more granular understanding of CBP's function, this section presents quantitative data on its binding affinities and enzymatic activity.
Table 1: Binding Affinities of CBP Domains with Key Transcription Factors
| CBP Domain | Interacting Protein | Dissociation Constant (Kd) | Experimental Method |
| KIX | pKID of CREB | ~0.32 nM | Fluorescence Polarization |
| TAZ2 | STAT1 TAD | 87 ± 20 nM | Isothermal Titration Calorimetry |
| TAZ1 | STAT2 TAD | ~5 µM | Isothermal Titration Calorimetry |
| Full-length CBP | p53 | In the nM range (specific Kd varies with conditions) | Surface Plasmon Resonance |
| Full-length CBP | NF-κB (p65) | In the nM range (specific Kd varies with conditions) | Co-Immunoprecipitation & SPR |
Note: Binding affinities can vary depending on the specific experimental conditions, post-translational modifications, and the presence of other interacting partners.
Table 2: Histone Acetyltransferase (HAT) Activity of CBP/p300
| Substrate | Specific Lysine Residues Acetylated | Notes |
| Histone H3 | K9, K14, K18, K23, K27 | Acetylation of H3K27 is a hallmark of active enhancers. |
| Histone H4 | K5, K8, K12, K16 | Broadly associated with transcriptional activation. |
| p53 | Multiple lysine residues | Acetylation enhances p53's DNA binding and transcriptional activity. |
| NF-κB (p65) | K310 | Acetylation of p65 is crucial for its transcriptional activity. |
The specific activity of the HAT domain is influenced by the substrate context (free histones vs. nucleosomes) and the presence of other regulatory proteins.
Table 3: Examples of CBP-Mediated Gene Expression Changes
| Cell Type | Gene | Fold Change in Expression (upon CBP recruitment/overexpression) |
| Human Glioblastoma cells | CTGF | Increased |
| Human Glioblastoma cells | SERPINE1 | Increased |
| Human Glioblastoma cells | ZNF608 | Decreased |
Fold change is highly context-dependent, varying with cell type, stimulus, and the specific gene locus.[7]
Signaling Pathways Converging on CBP
CBP's role as a central integrator is highlighted by its involvement in numerous signaling pathways that regulate gene expression in response to extracellular cues.
dot
References
- 1. Quantitative proteomics analysis reveals that the nuclear cap-binding complex proteins arabidopsis CBP20 and CBP80 modulate the salt stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is histone acetylation the most important physiological function for CBP and p300? | Aging [static-site-aging-prod2.impactaging.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overview of methods for characterization and visualization of a protein–protein interaction network in a multi-omics integration context [frontiersin.org]
- 5. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Novel CBP Inhibitors
Introduction: The Role of CBP/p300 in Transcription and Disease
The CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2][3] These proteins, often referred to collectively as CBP/p300, do not bind to DNA directly but are recruited to gene promoters and enhancers through interactions with a vast array of transcription factors.[1][4]
CBP/p300 possess intrinsic histone acetyltransferase (HAT) activity, which is central to their function.[5] By catalyzing the acetylation of lysine residues on histone tails (e.g., H3K27ac, H3K18ac), they neutralize the positive charge of histones, thereby relaxing chromatin structure and making DNA more accessible for transcription.[5][6] Beyond histones, CBP/p300 also acetylate numerous non-histone proteins, including transcription factors, further modulating their activity.[6]
Given their central role in regulating gene expression, it is not surprising that the dysregulation of CBP/p300 is implicated in various diseases, most notably cancer.[5][6][7] In many malignancies, CBP/p300 are overexpressed and drive the transcription of key oncogenes like MYC and androgen receptor (AR) target genes.[6][8][9] This has established CBP/p300 as attractive therapeutic targets for the development of novel anticancer agents.[10][11][12]
Druggable Domains of CBP/p300
The large, multi-domain structure of CBP/p300 offers several opportunities for therapeutic intervention. Drug discovery efforts have primarily focused on two key domains: the catalytic Histone Acetyltransferase (HAT) domain and the Bromodomain.
-
HAT Domain: This is the catalytic core responsible for transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histones and other proteins. Inhibitors targeting this domain block the primary enzymatic function of CBP/p300, leading to a global decrease in histone acetylation and repression of target gene expression.[6][13]
-
Bromodomain: This protein-protein interaction module specifically recognizes and binds to acetylated lysine residues on histones.[14][15][16] This interaction is crucial for anchoring the CBP/p300 complex to chromatin at active gene loci. Bromodomain inhibitors act as competitive antagonists, preventing this "reading" of the histone code and displacing CBP/p300 from chromatin, thereby down-regulating the expression of target genes.[14][15][16]
Classes of CBP/p300 Inhibitors and Quantitative Data
Small molecule inhibitors of CBP/p300 are broadly classified based on the domain they target. Due to the high homology between CBP and p300, most current inhibitors target both proteins with similar efficiency.[6]
HAT Domain Inhibitors
These inhibitors are designed to interfere with the catalytic activity of the HAT domain. They can be competitive with either the histone substrate or the acetyl-CoA cofactor.
| Inhibitor | Target(s) | Type | IC50 / Ki | Selectivity Profile | Reference |
| A-485 | p300/CBP | Acetyl-CoA Competitive | p300 IC50: 9.8 nMCBP IC50: 2.6 nM | Selective over other HATs and BET bromodomains. | [17][18] |
| C646 | p300 | Histone Competitive | p300 Ki: 400 nM | Less potent for other acetyltransferases. | [18] |
| Compound 12 | p300/CBP | Histone Competitive | p300 IC50: 620 nMCBP IC50: 1.2 µM | High selectivity for p300/CBP over PCAF and Myst3. | [13] |
| Compound 29 | p300/CBP | Histone Competitive | p300 IC50: 1.4 µM | High selectivity for p300/CBP over other HATs. | [19] |
Bromodomain Inhibitors
These compounds competitively bind to the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with chromatin. Several have advanced into clinical trials.
| Inhibitor | Target(s) | Type | Kd / IC50 | Clinical Status (if applicable) | Reference |
| CCS1477 (Inobrodib) | p300/CBP | Bromodomain | p300 Kd: 1.3 nMCBP Kd: 1.7 nM | >170-fold selective over BRD4. | [20][21] |
| FT-7051 (Pocenbrodib) | p300/CBP | Bromodomain | Not Published | Phase I/II for mCRPC.[22][23] | [6][23] |
| I-CBP112 | p300/CBP | Bromodomain | p300 Kd: 167 nMCBP Kd: 151 nM | Excellent selectivity over 41 other bromodomains. | [24][25] |
| GNE-049 | CBP/p300 | Bromodomain | CBP IC50: 1.1 nM | >3800-fold selective over BRD4(1). | [8][18] |
| GNE-272 | CBP/p300 | Bromodomain | Not Published | 650-fold selective over BRD4(1). | [8] |
| GNE-781 | CBP/p300 | Bromodomain | CBP IC50: 0.94 nM | >5400-fold selective over BRD4(1). | [26] |
| SGC-CBP30 | CBP/p300 | Bromodomain | CBP Kd: 21 nMp300 Kd: 32 nM | 40-fold selective over BRD4(1). | [18] |
Key Signaling Pathways and Mechanisms of Action
CBP/p300 inhibitors exert their effects by disrupting oncogenic gene transcription programs. This leads to cancer cell growth inhibition, cell death, and suppression of tumor progression in vivo.[6]
Caption: Mechanism of CBP/p300 action and points of inhibitor intervention.
A primary mechanism involves the reduction of H3K27 acetylation at promoters and enhancers, leading to the downregulation of critical oncogenes.[6] Key pathways affected include:
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer (CRPC), both full-length AR and its splice variants drive tumor growth. CBP/p300 are essential co-activators for the AR transcriptional program. Inhibitors like CCS1477 have been shown to down-regulate AR, AR splice variants, and downstream targets, inhibiting tumor growth in CRPC models.[21][27]
-
MYC-Dependent Transcription: The oncogene MYC is a major driver in many hematological malignancies and solid tumors. CBP/p300 are required for MYC-driven transcription.[6][8] Inhibitors effectively suppress MYC expression and show antitumor potential in MYC-dependent cancers.[8]
-
Wnt/β-catenin Signaling: Aberrant Wnt signaling is common in many cancers. The interaction between β-catenin and CBP is crucial for the transcription of Wnt target genes.[28][29] Disrupting this interaction is a key therapeutic strategy being explored.[8][30]
Caption: Role of CBP in Androgen Receptor (AR) signaling in prostate cancer.
Experimental Protocols and Methodologies
The discovery and characterization of CBP/p300 inhibitors rely on a cascade of biochemical, cellular, and in vivo assays.
Caption: A typical experimental workflow for CBP inhibitor development.
Biochemical Assays
-
HAT Activity Assays: These assays measure the enzymatic activity of the p300/CBP HAT domain and its inhibition.
-
Objective: To determine the IC50 of compounds against the acetyltransferase activity.
-
Methodology: Recombinant p300 or CBP HAT domain is incubated with a histone peptide substrate (e.g., H3 or H4 peptides) and acetyl-CoA. The formation of the acetylated peptide product is detected.
-
Detection: Can be radioactive (using [3H]-acetyl-CoA), or more commonly, non-radioactive methods using specific antibodies against the acetylated lysine residue in formats like ELISA, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[25]
-
Example Protocol (TR-FRET):
-
Add recombinant p300/CBP enzyme, biotinylated histone H3 peptide, and the test inhibitor to a microplate well.
-
Initiate the reaction by adding acetyl-CoA. Incubate at room temperature.
-
Stop the reaction and add detection reagents: Europium-labeled anti-acetylated H3K27 antibody and streptavidin-allophycocyanin (APC).
-
Incubate to allow binding.
-
Read the plate on a TR-FRET-compatible reader. A high FRET signal indicates high HAT activity (low inhibition).
-
-
-
Bromodomain Binding Assays:
-
Objective: To determine the affinity (Kd) or inhibitory potential (IC50) of compounds for the bromodomain.
-
Methodology: These assays measure the displacement of a known acetylated histone peptide ligand from the recombinant bromodomain protein by a test compound.
-
Techniques:
-
AlphaScreen: A bead-based proximity assay where binding of a biotinylated peptide to a GST-tagged bromodomain brings donor and acceptor beads close, generating a signal. Inhibitors disrupt this interaction, reducing the signal.[25]
-
Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time by immobilizing the protein and flowing the compound over the surface.[21]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters, including Kd.
-
Thermal Shift Assay (TSA): Measures the change in protein melting temperature upon ligand binding. A positive shift indicates stabilization and binding.[24][25]
-
-
Cellular Assays
-
Target Engagement Assays:
-
Objective: To confirm that the inhibitor engages with CBP/p300 in a cellular context and produces the expected downstream effect on histone marks.
-
Methodology: Cancer cell lines are treated with the inhibitor for a defined period (e.g., 24-72 hours). Whole-cell lysates are then analyzed.
-
Detection: Western Blotting is the most common method.[20][31] Antibodies specific for acetylated histone marks (especially H3K27ac) are used to measure the level of acetylation.[31] A dose-dependent reduction in the H3K27ac signal indicates successful target engagement by a HAT or bromodomain inhibitor.[12][31] Total histone H3 levels are used as a loading control.
-
-
Cell Proliferation/Viability Assays:
-
Objective: To determine the effect of the inhibitor on cancer cell growth and determine the GI50/IC50 for proliferation.
-
Methodology: A panel of cancer cell lines (e.g., prostate, leukemia, lymphoma) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period of 3-7 days.
-
Detection: Cell viability is measured using various reagents such as CellTiter-Glo® (measures ATP levels), CyQuant® (measures nucleic acid content), or MTS/MTT assays.[20]
-
-
Gene Expression Analysis:
-
Objective: To measure the inhibitor's effect on the transcription of key target genes.
-
Methodology: Cells are treated with the inhibitor, and RNA is extracted.
-
Detection: Quantitative PCR (qPCR) is used to measure changes in the mRNA levels of specific genes known to be regulated by CBP/p300, such as MYC, KLK3 (PSA), and TMPRSS2.[20][21]
-
In Vivo Models
-
Pharmacokinetics (PK):
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in an animal model (typically mice or rats) to establish a suitable dosing regimen.
-
Methodology: The compound is administered (e.g., oral gavage, intravenous injection), and blood samples are taken at various time points to measure drug concentration.
-
-
Xenograft Efficacy Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells (e.g., 22Rv1 prostate cancer cells) are implanted subcutaneously into immunocompromised mice.[20] Once tumors are established, mice are treated with the inhibitor or a vehicle control, typically via daily oral gavage.[20] Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for pharmacodynamic (PD) biomarkers (e.g., reduction in H3K27ac or target gene expression) to link efficacy to the mechanism of action.[21]
-
Conclusion and Future Directions
The development of small molecule inhibitors targeting the CBP and p300 co-activators has emerged as a highly promising strategy in oncology.[6] Both HAT domain and bromodomain inhibitors have demonstrated robust anti-tumor activity in preclinical models by disrupting key oncogenic transcription programs. Several agents, notably CCS1477 and FT-7051, are now under clinical evaluation, bringing this therapeutic approach closer to patients.[6]
Future efforts will likely focus on:
-
Developing Isoform-Selective Inhibitors: While CBP and p300 are highly homologous, they have some non-redundant functions.[2] Inhibitors that can selectively target one over the other may offer a more refined therapeutic window and reduced toxicity.
-
Combination Therapies: Combining CBP/p300 inhibitors with other agents, such as chemotherapy, radiotherapy, or other epigenetic drugs like BET inhibitors, has shown synergistic anticancer effects and may help overcome drug resistance.[6]
-
Targeted Degraders (PROTACs): An emerging strategy involves developing Proteolysis-Targeting Chimeras (PROTACs) that link a CBP/p300 binding molecule to an E3 ligase ligand, inducing the targeted degradation of the CBP/p300 protein rather than just inhibiting it.[6][32]
-
Biomarker Development: Identifying patient populations most likely to respond to CBP/p300 inhibition through predictive biomarkers will be crucial for the successful clinical translation of these novel agents.[33]
The continued exploration of CBP/p300 biology and the development of sophisticated chemical probes and drugs hold significant promise for treating a range of transcriptionally-addicted cancers.
References
- 1. Transcription coactivator CBP has direct DNA binding activity and stimulates transcription factor DNA binding through small domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CREB-binding protein (CBP) gene family regulates planarian survival and stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A transcription factor-binding domain of the coactivator CBP is essential for long-term memory and the expression of specific target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of CBP/p300 Bromodomain Inhibi...: Ingenta Connect [ingentaconnect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellcentric.com [cellcentric.com]
- 21. ascopubs.org [ascopubs.org]
- 22. urologytimes.com [urologytimes.com]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. cellcentric.com [cellcentric.com]
- 28. bioengineer.org [bioengineer.org]
- 29. ascopubs.org [ascopubs.org]
- 30. Targeting CBP and p300: Emerging Anticancer Agents [ouci.dntb.gov.ua]
- 31. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 32. m.youtube.com [m.youtube.com]
- 33. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of CBP and p300 Histone Acetyltransferases: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biological Functions, Regulatory Mechanisms, and Therapeutic Targeting of CBP and p300.
Introduction
The paralogous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300, are critical transcriptional co-activators that play a central role in a vast array of cellular processes.[1] Due to their high degree of sequence homology and functional overlap, they are often referred to collectively as CBP/p300. These proteins are indispensable for orchestrating gene expression programs that govern cell proliferation, differentiation, apoptosis, and DNA repair.[2] Their multifaceted nature stems from their intrinsic HAT activity, which modifies histones and other proteins, and their function as protein scaffolds that facilitate the assembly of transcriptional machinery.[2]
Dysregulation of CBP/p300 activity is implicated in a wide range of human diseases, most notably cancer.[1][2] Overexpression of these co-activators can lead to the aberrant activation of oncogenes, promoting tumor growth and therapeutic resistance.[1][2] This has positioned CBP/p300 as highly attractive targets for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the core biological functions of CBP and p300, details key experimental protocols for their study, and presents quantitative data to aid researchers and drug development professionals in this dynamic field.
Core Biological Functions of CBP and p300
CBP and p300 are master regulators of gene expression, exerting their influence through several key mechanisms:
-
Histone Acetylation: As histone acetyltransferases, CBP and p300 catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure becomes more accessible to transcription factors and the basal transcriptional machinery, generally leading to transcriptional activation. A primary target of CBP/p300 is histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1]
-
Non-Histone Protein Acetylation: Beyond histones, CBP and p300 acetylate a plethora of non-histone proteins, including transcription factors such as p53, STAT3, and NF-κB. This acetylation can modulate their stability, DNA binding affinity, subcellular localization, and interaction with other proteins, thereby fine-tuning their activity.
-
Transcriptional Scaffolding: CBP and p300 possess multiple protein-binding domains that enable them to act as molecular scaffolds. They recruit a diverse array of proteins to specific genomic loci, including transcription factors, chromatin remodelers, and components of the basal transcription machinery, thereby facilitating the assembly of functional transcriptional complexes.
-
Signaling Pathway Integration: CBP and p300 are central nodes in numerous signaling pathways crucial for cellular homeostasis and disease progression. Their activity is tightly regulated by upstream signals, and in turn, they regulate the expression of downstream target genes.
Quantitative Data
Enzymatic Activity of CBP and p300
The histone acetyltransferase activity of CBP and p300 can be quantified by determining their kinetic parameters. The following table summarizes the apparent Michaelis constant (Km) and catalytic rate (kcat) for the acetylation of histone H3 peptides by recombinant p300.
| Substrate (Histone H3 Peptide) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| H3 (1-21) | 1.5 ± 0.3 | 0.040 ± 0.002 | 27,000 |
| H3 (1-21) K9A | 1.8 ± 0.4 | 0.035 ± 0.002 | 19,000 |
| H3 (1-21) K14A | 11 ± 2 | 0.0031 ± 0.0002 | 280 |
| H3 (1-21) K18A | 2.1 ± 0.5 | 0.038 ± 0.003 | 18,000 |
Data adapted from Thompson et al., 2004.
Inhibitors of CBP and p300
The development of small molecule inhibitors targeting the HAT activity or the bromodomain of CBP/p300 is an active area of research. The table below lists some key inhibitors and their reported IC50 values.
| Inhibitor | Target Domain | CBP IC50 (nM) | p300 IC50 (nM) | Reference |
| A-485 | HAT | 2.6 | 9.8 | [3][4] |
| GNE-049 | Bromodomain | 1.1 | 2.3 | [4][5] |
| CCS1477 | Bromodomain | 1.7 (Kd) | 1.3 (Kd) | [5] |
| C646 | HAT | - | 400 (Ki) | [5] |
| B029-2 | HAT | 11 | 0.52 | [5] |
Expression of CBP and p300 in Cancer
The expression levels of CBP and p300 are frequently altered in various cancers. The following table summarizes findings on their expression in prostate cancer.
| Cancer Type | CBP Expression | p300 Expression | Correlation with Disease Progression |
| Primary Prostate Cancer | Highly Expressed | Highly Expressed | Associated with poor outcome.[6] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Highly Expressed | Highly Expressed | Associated with poor outcome.[6] |
Transcriptome sequencing analysis has revealed that the mRNA levels of both CBP and p300 are significantly higher in castration-resistant prostate cancer tissues compared to primary prostate cancer.[7] Furthermore, their expression levels positively correlate with Androgen Receptor (AR) mRNA levels in mCRPC.[7][8]
Signaling Pathways and Logical Relationships
CBP and p300 are integral components of numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and logical relationships.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Non-Radioactive)
This protocol describes a colorimetric assay to measure the HAT activity of recombinant CBP or p300.
Materials:
-
Recombinant human CBP or p300 (catalytic domain)
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
-
Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
NADH Generating Enzyme
-
Developer Solution
-
96-well microplate
-
Microplate reader (450 nm)
Procedure:
-
Prepare Reagents: Dilute the Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer to the desired concentrations. Prepare a standard curve using a known amount of acetylated peptide.
-
Enzyme Preparation: Dilute the recombinant CBP or p300 in HAT Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
HAT Assay Buffer
-
Histone H3 peptide
-
Recombinant CBP or p300 enzyme
-
-
Initiate Reaction: Add Acetyl-CoA to each well to start the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add the NADH Generating Enzyme and Developer Solution to each well.
-
Read Absorbance: Incubate for an additional 15-30 minutes and then read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the test samples. Calculate the HAT activity based on the standard curve.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing ChIP to identify the genomic regions occupied by CBP or p300.
Materials:
-
Mammalian cells
-
Formaldehyde (16% solution)
-
Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-CBP or anti-p300 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-CBP or anti-p300 antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP)
This protocol describes the steps to identify proteins that interact with CBP or p300.
Materials:
-
Mammalian cells
-
Co-IP Lysis Buffer (non-denaturing)
-
Anti-CBP or anti-p300 antibody (IP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CBP or anti-p300 antibody, or a control IgG, overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of interaction partners.
Conclusion
CBP and p300 are multifaceted proteins that lie at the heart of transcriptional regulation. Their dual functions as histone acetyltransferases and transcriptional scaffolds make them indispensable for a wide range of biological processes. The growing understanding of their roles in disease, particularly cancer, has spurred the development of targeted inhibitors that show significant promise in preclinical and clinical studies. This technical guide provides a foundational understanding of CBP/p300 biology and offers practical guidance for their experimental investigation. Further research into the intricate regulatory networks governed by CBP and p300 will undoubtedly unveil new therapeutic opportunities for a host of human diseases.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of CREB-Binding Protein (CBP) as a Therapeutic Target in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcriptional coactivator CREB-binding protein (CBP), and its close homolog p300, have emerged as critical players in the pathogenesis of various hematological malignancies. Functioning as histone acetyltransferases (HATs), CBP and p300 regulate the expression of key genes involved in proliferation, differentiation, and survival. Dysregulation of CBP activity, through mutations or aberrant recruitment, is a common feature in leukemia and lymphoma, making it an attractive therapeutic target. This guide provides an in-depth overview of the role of CBP in hematological malignancies, the rationale for its therapeutic targeting, and the current landscape of CBP inhibitors in preclinical and clinical development. Furthermore, it offers detailed experimental protocols for key assays used to study CBP function and inhibition.
The Role of CBP in Normal Hematopoiesis and Malignancy
CREB-binding protein (CBP) and its paralog p300 are essential transcriptional coactivators that play a pivotal role in normal hematopoiesis by regulating gene expression programs that govern cell fate decisions.[1] They function as histone acetyltransferases (HATs), catalyzing the acetylation of histone and non-histone proteins, which leads to a more open chromatin structure and facilitates transcription.[2]
In the context of hematological malignancies, the function of CBP is frequently dysregulated. This can occur through several mechanisms:
-
Loss-of-function mutations: Inactivating mutations in the CREBBP gene are recurrently found in various hematological cancers, particularly in relapsed acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).[3][4][5] These mutations often impair the HAT activity of CBP, leading to altered gene expression and contributing to therapeutic resistance.[3]
-
Chromosomal translocations: Gene fusions involving CREBBP, such as MLL-CBP, can occur in acute myeloid leukemia (AML), resulting in the production of chimeric proteins with aberrant transcriptional activity that drive leukemogenesis.[6]
-
Aberrant recruitment: In many hematological malignancies, oncogenic transcription factors recruit CBP/p300 to specific gene promoters and enhancers, leading to the hyperacetylation of histones and the activation of pro-survival and anti-apoptotic gene expression programs.[7]
The dysregulation of CBP activity contributes to the malignant phenotype by impacting several key cellular processes, including:
-
Cell cycle progression: CBP/p300 are involved in regulating the expression of cell cycle-related genes, and their inhibition can lead to cell cycle arrest.[8]
-
Apoptosis: CBP/p300 can regulate the expression of anti-apoptotic proteins like BCL-2, and their inhibition can promote programmed cell death.
-
Differentiation: Aberrant CBP activity can block the normal differentiation of hematopoietic progenitors, a hallmark of leukemia.[7] The inhibition of CBP/p300 has been shown to induce differentiation in AML models.[9]
CBP as a Therapeutic Target
The central role of CBP in driving the transcriptional programs of various hematological malignancies makes it a compelling therapeutic target. The rationale for targeting CBP is multifaceted:
-
Synthetic lethality: In cancers with loss-of-function mutations in one CBP/p300 paralog, the cells may become dependent on the remaining functional paralog. Inhibiting the remaining functional protein could be synthetically lethal to the cancer cells.
-
Reversing aberrant transcription: Small molecule inhibitors of CBP can block its HAT activity or its interaction with other proteins, thereby reversing the aberrant transcriptional programs that drive cancer cell growth and survival.[2]
-
Overcoming drug resistance: CREBBP mutations have been associated with resistance to conventional therapies like glucocorticoids in ALL.[3] Targeting CBP could represent a strategy to overcome this resistance.
Several small molecule inhibitors targeting different domains of CBP/p300 are currently under development. These can be broadly categorized as:
-
HAT inhibitors: These molecules directly inhibit the catalytic acetyltransferase activity of CBP/p300.
-
Bromodomain inhibitors: These compounds target the bromodomain of CBP/p300, which is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby preventing the "reading" of the epigenetic mark.[1]
-
Dual inhibitors: Some inhibitors, like NEO2734, are designed to target both the bromodomains of CBP/p300 and the BET (Bromodomain and Extra-Terminal domain) family of proteins, offering a multi-pronged approach to epigenetic therapy.[8][10]
Quantitative Data on CBP Inhibitors
The preclinical efficacy of several CBP/p300 inhibitors has been evaluated in a range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.
| Inhibitor | Cell Line | Hematological Malignancy | IC50 (nM) | Reference |
| CCS1477 (Inobrodib) | MOLM-16 | Acute Myeloid Leukemia | <100 | [4] |
| OPM-2 | Multiple Myeloma | 5 | [4] | |
| A panel of lymphoma cell lines | Non-Hodgkin Lymphoma | Sub-micromolar | [1] | |
| A panel of leukemia cell lines | Leukemia | Sub-micromolar | [1] | |
| NEO2734 | A panel of leukemia cell lines | Leukemia | Median IC50 = 280 | [10] |
| A panel of lymphoma cell lines | Lymphoma | Median IC50 = 300 | [10] |
Frequency of CREBBP Mutations in Hematological Malignancies
Mutations in the CREBBP gene are a recurring feature in several types of hematological cancers. The frequency of these mutations varies depending on the specific malignancy and disease stage.
| Hematological Malignancy | Frequency of CREBBP Mutations | Reference |
| Relapsed Acute Lymphoblastic Leukemia (ALL) | 18.3% | [4] |
| High-hyperdiploid ALL (at relapse) | 63% | [11] |
| Diffuse Large B-cell Lymphoma (DLBCL) | ~10-15% (deletions and mutations combined) | [5] |
Signaling Pathways and Experimental Workflows
CBP-Mediated Transcriptional Activation
CBP acts as a central hub for integrating multiple signaling pathways to control gene expression. A simplified model of CBP-mediated transcriptional activation is depicted below.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. cellcentric.com [cellcentric.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. bitesizebio.com [bitesizebio.com]
Unraveling the Role of CBP Mutations in Developmental Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CREB-binding protein (CBP), a crucial histone acetyltransferase (HAT), plays a pivotal role in regulating gene expression, and its mutations are strongly linked to developmental disorders, most notably Rubinstein-Taybi Syndrome (RTS). This technical guide provides an in-depth exploration of the molecular implications of CBP mutations, offering a comprehensive resource for researchers and drug development professionals. We delve into the genetic landscape of CBP alterations, dissect the functional consequences of these mutations on protein structure and enzymatic activity, and illuminate the signaling pathways disrupted in these disorders. This guide also presents detailed experimental methodologies and quantitative data to facilitate further research and the development of targeted therapeutic strategies.
Introduction: The Central Role of CBP in Development
CREB-binding protein (CBP) and its close homolog, p300, are large nuclear proteins that function as transcriptional co-activators.[1] They are essential for a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[2] A key function of CBP is its intrinsic histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group to lysine residues on histone tails.[3] This epigenetic modification leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby activating gene expression.[4]
Given its central role in gene regulation, it is not surprising that mutations in the CREBBP gene, which encodes CBP, have profound consequences on development.[5] Haploinsufficiency of CBP, meaning that one of the two copies of the CREBBP gene is non-functional, is the primary cause of Rubinstein-Taybi Syndrome (RTS), a rare autosomal dominant disorder.[3][5] RTS is characterized by a constellation of symptoms including intellectual disability, postnatal growth deficiency, distinctive facial features, and broad thumbs and first toes.[5][6] Understanding the molecular underpinnings of how CBP mutations lead to these developmental abnormalities is critical for the development of effective therapies.
The Genetic Landscape of CREBBP Mutations in Developmental Disorders
Mutations in the CREBBP gene are the primary cause of Rubinstein-Taybi Syndrome, accounting for the majority of cases.[7] A smaller percentage of individuals with RTS have mutations in the highly homologous EP300 gene.[5][8] The spectrum of CREBBP mutations is broad and includes large deletions, frameshift mutations, nonsense mutations, splice site mutations, and missense mutations.[4][9]
Quantitative Overview of CREBBP Mutation Frequencies in Rubinstein-Taybi Syndrome
The following table summarizes the prevalence of different types of CREBBP mutations in cohorts of patients with Rubinstein-Taybi Syndrome. This data highlights the diversity of genetic alterations that can lead to this disorder.
| Study Cohort | Total Patients Analyzed | Patients with CREBBP Mutations | Mutation Type | Frequency (%) | Reference |
| Italian Cohort | 31 | 19 | Deletions (entire gene) | 6.5 | [4] |
| Deletions (mosaic) | 9.7 | [4] | |||
| Truncating (frameshift/nonsense) | 32.3 | [4] | |||
| Splice site | 3.2 | [4] | |||
| Missense | 9.7 | [4] | |||
| Indian Cohort | 13 | 10 | Missense | 76.9 | [10] |
| Spanish Cohort | 39 | 39 | Large intragenic deletions | 35 | [9] |
| Nonsense | 30 | [9] | |||
| Frameshift | 12.5 | [9] | |||
| Missense | 10 | [9] | |||
| Splicing | 10 | [9] | |||
| General Estimate | N/A | N/A | Point mutations (nonsense, frameshift, missense, splicing) | 30-50 | [9] |
| Large deletions | 10 | [3][9] |
Genotype-Phenotype Correlations
While a clear-cut genotype-phenotype correlation remains elusive, some trends have been observed. Individuals with larger deletions of the CREBBP gene may present with a more severe phenotype.[7] Conversely, mutations in the EP300 gene are often associated with a milder degree of intellectual disability.[7] Missense mutations clustered in the HAT domain are frequently pathogenic, underscoring the critical role of CBP's enzymatic activity.[10] Interestingly, de novo missense mutations in a specific region of CREBBP (codons 1710-1872) have been identified in patients with developmental delay who do not exhibit the classic RTS phenotype, suggesting that the location of the mutation can significantly influence the clinical presentation.[11]
Functional Domains of CBP and Their Interactions
The CBP protein is a large, multi-domain protein that acts as a scaffold for the assembly of transcriptional machinery.[12] Its various domains mediate interactions with a plethora of transcription factors and other nuclear proteins.[13][14]
Key Functional Domains of CBP
The following table outlines the primary functional domains of the CBP protein and some of their known interaction partners.
| Domain | Abbreviation | Function | Key Interacting Proteins | Reference |
| Nuclear Receptor Interaction Domain | NRID | Interacts with nuclear hormone receptors. | Nuclear Receptors | [12] |
| Cys/His-rich region 1 (TAZ1) | CH1 | Zinc finger domain involved in protein-protein interactions. | p53, HIF-1α | [13][14] |
| CREB-binding Domain | KIX | Binds to the phosphorylated KID domain of CREB and other transcription factors. | CREB, c-Myb, MLL | [13][14] |
| Bromodomain | Br | Recognizes and binds to acetylated lysine residues on histones and other proteins. | Acetylated Histones | [14] |
| Histone Acetyltransferase Domain | HAT | Catalyzes the transfer of acetyl groups to lysine residues. | Histones, p53, GATA1 | [3][15] |
| Cys/His-rich region 3 (TAZ2) | CH3 | Zinc finger domain involved in protein-protein interactions. | p53 | [13][14] |
| Interferon Response Binding Domain | IBiD / NCBD | Binds to various transcription factors, including those involved in the interferon response. | IRF-3, p53, SMADs | [13][14][16] |
Disrupted Signaling Pathways in CBP-Related Developmental Disorders
CBP's function as a transcriptional co-activator places it at the crossroads of multiple signaling pathways crucial for development. Mutations in CBP can, therefore, lead to the dysregulation of these pathways, contributing to the pathophysiology of developmental disorders.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a key transcription factor involved in neuronal plasticity, learning, and memory.[17] Upon activation by various signaling cascades, CREB is phosphorylated, enabling it to bind to the KIX domain of CBP.[14] This interaction is critical for the recruitment of the transcriptional machinery and the activation of CREB target genes. Mutations in CBP that disrupt its interaction with CREB can impair the expression of genes essential for normal brain development and function.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is fundamental for embryonic development, cell proliferation, and cell fate determination.[1] In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression.[18] CBP is a key co-activator in this process, interacting with the β-catenin/TCF complex to promote histone acetylation and gene transcription.[18][19] Dysregulation of this pathway due to CBP mutations can contribute to the skeletal and craniofacial abnormalities seen in RTS.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development.[20] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD).[21] The NICD then translocates to the nucleus, where it interacts with the DNA-binding protein CSL (also known as RBP-J).[22] This complex then recruits co-activators, including CBP/p300, to activate the transcription of Notch target genes.[23] Given the role of Notch in neuronal and cardiovascular development, its dysregulation through CBP mutations likely contributes to the neurological and cardiac defects observed in RTS.
Key Experimental Protocols
Investigating the functional consequences of CBP mutations requires a range of molecular and cellular techniques. This section provides an overview of the methodologies for key experiments cited in CBP research.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest, such as CBP.[24][25]
Methodology Overview:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.[26]
-
Chromatin Preparation: Nuclei are isolated, and the chromatin is fragmented into smaller pieces, typically by sonication or enzymatic digestion.[24]
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-CBP) is used to pull down the protein-DNA complexes.[26]
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.[24]
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment, which correspond to the protein's binding sites.
Histone Acetyltransferase (HAT) Assay
HAT assays are used to measure the enzymatic activity of histone acetyltransferases like CBP.[27] These assays can be performed in vitro using purified components or in vivo to assess global histone acetylation levels.[2][28]
In Vitro Radiometric HAT Assay Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified HAT enzyme (e.g., recombinant CBP), a histone substrate (e.g., purified histones or a synthetic peptide), and radiolabeled acetyl-CoA (e.g., [³H]acetyl-CoA).[29][30]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow the transfer of the radiolabeled acetyl group to the histone substrate.
-
Stopping the Reaction: The reaction is stopped, often by spotting the mixture onto a filter paper and precipitating the proteins.
-
Washing: The filter paper is washed to remove unincorporated [³H]acetyl-CoA.
-
Quantification: The amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter, which is proportional to the HAT activity.[30]
Protein-Protein Interaction Assays
Various methods can be employed to study the interactions between CBP and its binding partners.
Co-immunoprecipitation (Co-IP) Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody targeting one of the proteins in the suspected complex (the "bait" protein, e.g., CBP) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G beads are added to bind to the antibody, thereby capturing the entire protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Detection: The presence of the suspected interacting protein (the "prey" protein) in the eluate is detected by Western blotting using an antibody specific to that protein.[31]
Therapeutic Implications and Future Directions
The elucidation of the molecular consequences of CBP mutations has opened new avenues for therapeutic intervention. Strategies currently being explored include the development of small molecules that can modulate the activity of the remaining functional CBP/p300 or compensate for its deficiency. Furthermore, understanding the specific downstream targets of CBP in different developmental contexts could lead to the identification of novel drug targets. The use of patient-derived induced pluripotent stem cells (iPSCs) and organoid models provides a powerful platform for high-throughput screening of potential therapeutic compounds and for studying the cellular and molecular defects associated with CBP mutations in a more physiologically relevant context. Continued research into the intricate roles of CBP in development and disease is essential for translating our growing molecular understanding into tangible clinical benefits for individuals with CBP-related developmental disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dnatesting.uchicago.edu [dnatesting.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rubinstein–Taybi syndrome - Wikipedia [en.wikipedia.org]
- 6. Diagnosis and management in Rubinstein-Taybi syndrome: first international consensus statement | Journal of Medical Genetics [jmg.bmj.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. New insights into genetic variant spectrum and genotype–phenotype correlations of Rubinstein‐Taybi syndrome in 39 CREBBP‐positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CREBBP mutations in individuals without Rubinstein–Taybi syndrome phenotype [iris.unisa.it]
- 12. researchgate.net [researchgate.net]
- 13. Role of Intrinsic Protein Disorder in the Function and Interactions of the Transcriptional Coactivators CREB-binding Protein (CBP) and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 15. embopress.org [embopress.org]
- 16. A small domain of CBP/p300 binds diverse proteins: solution structure and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential contribution of CBP:CREB binding to corticotropin-releasing hormone expression in the infant and adult hypothalamus | Semantic Scholar [semanticscholar.org]
- 18. bioengineer.org [bioengineer.org]
- 19. researchgate.net [researchgate.net]
- 20. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 21. rupress.org [rupress.org]
- 22. researchgate.net [researchgate.net]
- 23. Notch2 integrates signaling by the transcription factors RBP-J and CREB1 to promote T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 27. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. reactionbiology.com [reactionbiology.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
The Foundational Role of CCAAT/Enhancer-Binding Proteins (C/EBP) in Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing public health challenge. A common thread weaving through the complex pathophysiology of these disorders is the dysregulation of cellular processes leading to neuronal dysfunction and death. Among the key molecular players implicated in this intricate network are the CCAAT/enhancer-binding proteins (C/EBPs), a family of leucine zipper transcription factors. This technical guide provides an in-depth exploration of the foundational research on the role of C/EBP in neurodegenerative diseases, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
C/EBP Family of Transcription Factors
The C/EBP family consists of six members: C/EBPα, C/EBPβ, C/EBPγ, C/EBPδ, C/EBPε, and C/EBPζ (also known as CHOP or GADD153). These transcription factors are involved in a wide array of cellular processes, including cell differentiation, proliferation, apoptosis, and inflammation. In the central nervous system (CNS), C/EBPs are expressed in various cell types, including neurons, astrocytes, and microglia, where they play critical roles in both normal physiological functions and pathological conditions.
C/EBP in Alzheimer's Disease
Foundational research has strongly implicated C/EBPβ in the pathogenesis of Alzheimer's disease, primarily through its role in neuroinflammation and the transcriptional regulation of key disease-associated genes.
C/EBPβ in Neuroinflammation: A Central Role in Glial Activation
In the context of AD, chronic neuroinflammation, characterized by the activation of microglia and astrocytes, is a well-established pathological hallmark. C/EBPβ has emerged as a critical regulator of this process.
Activated microglia and astrocytes in the AD brain show elevated levels of C/EBPβ.[1][2] This upregulation is driven by pro-inflammatory cytokines such as IL-1β and TNF-α, which are themselves found at increased levels in the AD brain.[3] Once activated, C/EBPβ translocates to the nucleus and binds to the promoter regions of various pro-inflammatory genes, perpetuating the inflammatory cascade.[3]
Experimental Evidence:
-
Western Blot Analysis: Studies have shown a significant increase in C/EBPβ protein levels in the cortex of AD patients compared to non-demented controls.[1][4]
-
Immunohistochemistry: C/EBPβ immunoreactivity is predominantly localized to microglia, particularly those associated with amyloid-β (Aβ) plaques.[1][2] The number of C/EBPβ-positive cells associated with Aβ plaques is significantly higher than those not associated with plaques.[1]
Quantitative Data Summary: C/EBPβ Expression in Alzheimer's Disease
| Finding | Method | Result | Reference |
| C/EBPβ protein levels in AD cortex vs. non-demented (ND) cortex | Western Blot | Significant elevation in AD | [1][4] |
| C/EBPβ immunopositive cells associated with Aβ plaques | Immunohistochemistry | Significantly higher than cells not associated with Aβ | [1] |
| Percent area of C/EBPβ immunostaining in AD superior parietal lobule vs. ND | Image Analysis | AD 0.54% vs. ND 0.3% | [1] |
| Percent area of C/EBPβ immunostaining in AD locus coeruleus vs. ND | Image Analysis | AD 2.2% vs. ND 0.29% | [1] |
| Percent area of C/EBPβ immunostaining in AD temporal lobe vs. ND | Image Analysis | AD 1.18% vs. ND 0.6% | [1] |
Transcriptional Regulation of Alzheimer's-Associated Genes by C/EBPβ
Beyond its role in general neuroinflammation, C/EBPβ directly regulates the expression of genes that are central to AD pathology.
-
Apolipoprotein E (ApoE): C/EBPβ is a key transcription factor for the APOE gene.[5] It binds to the APOE promoter and upregulates its expression. This is particularly significant for individuals carrying the APOE4 allele, the strongest genetic risk factor for late-onset AD. C/EBPβ preferentially mediates the expression of ApoE4, potentially exacerbating its detrimental effects on Aβ clearance and aggregation.[5]
-
Asparagine Endopeptidase (AEP) / δ-secretase: C/EBPβ regulates the expression of asparagine endopeptidase (AEP), also known as δ-secretase, in an age-dependent manner.[6] AEP is a cysteine protease that cleaves both amyloid precursor protein (APP) and Tau, contributing to the formation of Aβ plaques and neurofibrillary tangles. Overexpression of C/EBPβ in AD mouse models leads to increased δ-secretase levels and accelerated pathology.[6][7] Conversely, knockdown of C/EBPβ reduces δ-secretase expression and ameliorates AD-like pathology and cognitive deficits in 5XFAD mice.
Signaling Pathway: C/EBPβ in Alzheimer's Disease Pathogenesis
Caption: C/EBPβ signaling in Alzheimer's disease.
Experimental Workflow: shRNA-mediated Knockdown of C/EBPβ in 5XFAD Mice
Caption: Experimental workflow for C/EBPβ knockdown in 5XFAD mice.
Detailed Experimental Protocols
Western Blot for C/EBPβ in Human Brain Tissue
-
Tissue Homogenization: Frontal lobe gray matter is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against C/EBPβ (e.g., Santa Cruz Biotechnology, sc-150) diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody against a loading control (e.g., β-actin).
Luciferase Reporter Assay for C/EBPβ Activity on the ApoE Promoter
-
Plasmid Construction: The promoter region of the human APOE gene is cloned into a pGL3-basic luciferase reporter vector. Expression vectors for C/EBPβ are also prepared.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the ApoE promoter-luciferase construct, a C/EBPβ expression vector (or empty vector control), and a Renilla luciferase vector (for normalization).
-
Cell Lysis: 48 hours post-transfection, cells are lysed.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
C/EBP in Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. Research has pointed to the involvement of C/EBP homologous protein (CHOP), also known as GADD153 or C/EBPζ, in this process, primarily through its role in endoplasmic reticulum (ER) stress-induced apoptosis.
CHOP/GADD153 and Dopaminergic Neuron Death
Neurotoxin-based models of PD, such as those using 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), induce ER stress and oxidative stress, leading to the upregulation of CHOP.
Experimental Evidence:
-
Immunohistochemistry: Nuclear expression of CHOP is observed in dopaminergic neurons of the substantia nigra in both 6-OHDA and MPTP-treated animal models.
-
Knockout Studies: CHOP null mice are partially protected from 6-OHDA-induced dopaminergic neuron loss, indicating that CHOP is a mediator of apoptotic death in this model.
Quantitative Data Summary: CHOP in Parkinson's Disease Models
| Finding | Model | Method | Result | Reference |
| Dopaminergic neuron loss in wild-type mice | 6-OHDA | Stereology | Significant loss | |
| Dopaminergic neuron loss in CHOP knockout mice | 6-OHDA | Stereology | Reduced apoptosis and neuron loss compared to wild-type | |
| CHOP protein expression in dopaminergic neurons | MPTP | Immunohistochemistry | Robustly expressed | |
| Dopaminergic neuron loss in CHOP knockout mice | MPTP | Stereology | No significant protection from neuron loss |
Signaling Pathway: CHOP-mediated Apoptosis in Parkinson's Disease
Caption: CHOP-mediated apoptosis in Parkinson's disease.
Detailed Experimental Protocols
Immunohistochemistry for CHOP in Mouse Brain
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat.
-
Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval.
-
Blocking: Sections are blocked with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against CHOP (e.g., Santa Cruz Biotechnology, sc-575).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Detection: The signal is visualized using diaminobenzidine (DAB) as a chromogen.
-
Quantification: The number of CHOP-positive dopaminergic neurons (identified by tyrosine hydroxylase co-staining) is quantified using stereological methods.
C/EBP in Huntington's Disease
Huntington's disease is caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHTT) protein. Foundational research has identified a role for C/EBPα in the metabolic dysregulation observed in HD.
C/EBPα and Urea Cycle Deficiency
A prominent feature of HD mouse models is a deficiency in the urea cycle, leading to hyperammonemia. This is mediated by the suppression of C/EBPα, a key transcriptional regulator of urea cycle enzymes.
Experimental Evidence:
-
Gene Expression Analysis: Quantitative RT-PCR has shown reduced expression of urea cycle enzymes, such as argininosuccinate lyase (AL), in the liver of R6/2 HD mice.
-
Transcriptional Regulation: Mutant Htt suppresses the expression of the C/EBPα gene and impairs the ability of C/EBPα to interact with its coactivator, CREB-binding protein (CBP).
-
Dietary Intervention: A protein-restricted diet in R6/2 mice restores C/EBPα activity, repairs the urea cycle deficiency, and ameliorates motor deficits.[8]
Quantitative Data Summary: C/EBPα and Urea Cycle in Huntington's Disease
| Finding | Model | Method | Result | Reference |
| Argininosuccinate Lyase (AL) mRNA levels in liver | R6/2 mice | qRT-PCR | Reduced compared to wild-type | [9] |
| C/EBPα gene expression in liver | R6/2 mice | qRT-PCR | Suppressed | [8] |
Logical Relationship: mHTT, C/EBPα, and Urea Cycle Deficiency in HD
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. The prostate apoptosis response-4 protein participates in motor neuron degeneration in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal C/EBPβ/AEP pathway shortens life span via selective GABAnergic neuronal degeneration by FOXO repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of CBP Inhibitors in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins.[1] This post-translational modification leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and promoting gene transcription. Due to their central role in transcription, CBP and p300 are implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is associated with various diseases, most notably cancer, making them attractive therapeutic targets.
This document provides detailed application notes and protocols for utilizing CBP inhibitors in in vitro cell culture assays. It is designed to guide researchers in the effective use of these inhibitors to probe the function of CBP/p300 and to assess the therapeutic potential of targeting these essential coactivators.
Signaling Pathways Involving CBP/p300
CBP and p300 are key transcriptional coactivators in several signaling pathways critical for cell growth and survival. Understanding their role in these pathways is essential for designing and interpreting experiments with CBP inhibitors.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression. CBP/p300 are recruited to this complex and are essential for the transcriptional activation of Wnt target genes.[2][3][4][5][6]
References
Application Notes and Protocols for CBP Inhibitor Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases that function as transcriptional co-activators, playing a crucial role in regulating gene expression. Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets. This document provides detailed experimental protocols for the in vivo evaluation of CBP inhibitors in mouse models of cancer, focusing on prostate cancer and acute myeloid leukemia (AML).
Featured CBP Inhibitors
This document outlines protocols for two exemplary CBP inhibitors:
-
CCS1477 : A potent and selective orally active small molecule inhibitor of the bromodomain of p300/CBP. It has shown significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC)[1][2].
-
I-CBP112 : A specific and potent acetyl-lysine competitive inhibitor targeting the CBP/p300 bromodomains. It has demonstrated efficacy in impairing aberrant self-renewal of leukemic cells in preclinical AML models[3][4][5].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of CCS1477 and I-CBP112.
Table 1: In Vivo Efficacy of CCS1477 in 22Rv1 Prostate Cancer Xenograft Model [1][2]
| Parameter | Vehicle Control | CCS1477 (10 mg/kg, qd) | CCS1477 (20 mg/kg, qd) | CCS1477 (30 mg/kg, qod) |
| Tumor Growth | Uninhibited | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| Dosing Schedule | Once daily (qd) | Once daily (qd) | Once daily (qd) | Every other day (qod) |
| Administration | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Vehicle | 5% DMSO:95% methylcellulose (0.5% w/v) | 5% DMSO:95% methylcellulose (0.5% w/v) | 5% DMSO:95% methylcellulose (0.5% w/v) | 5% DMSO:95% methylcellulose (0.5% w/v) |
| Treatment Duration | 26 days | 28 days | 28 days | 28 days |
| Sustained Inhibition | N/A | Yes (up to 52 days) | Yes (up to 52 days) | Yes (up to 52 days) |
Table 2: In Vitro and Ex Vivo Efficacy of I-CBP112 in AML Models [4][5]
| Parameter | Assay | Concentration | Effect |
| I-CBP112 | Colony Formation Assay (Human and mouse leukemic cell lines) | Not specified | Substantially impaired colony formation |
| Cellular Differentiation (Human and mouse leukemic cell lines) | Not specified | Induced cellular differentiation | |
| Ex vivo treatment of MLL-AF9+ leukemic blasts | 5 µmol/L | Significant decrease in estimated stem cell frequency |
Experimental Protocols
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model: CCS1477 Treatment
This protocol is adapted from studies using the 22Rv1 human CRPC cell line in athymic nude mice[1][2].
Materials:
-
22Rv1 human prostate cancer cells
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
CCS1477
-
Vehicle: 5% DMSO in 0.5% (w/v) methylcellulose in water
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Preparation:
-
Culture 22Rv1 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
The final cell concentration should be adjusted to allow for injection of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 150 mm³), randomize mice into treatment and control groups.
-
Prepare CCS1477 in the vehicle at the desired concentrations (e.g., 10 mg/kg, 20 mg/kg).
-
Administer CCS1477 or vehicle via oral gavage according to the dosing schedule (e.g., daily or every other day)[1][2].
-
Monitor animal weight and general health throughout the study.
-
-
Tumor Measurement and Analysis:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, qPCR).
-
Acute Myeloid Leukemia (AML) Mouse Model: I-CBP112 Treatment
This protocol is based on an ex vivo treatment approach with subsequent transplantation into recipient mice[4][5].
Materials:
-
MLL-AF9+ murine AML blasts
-
I-CBP112
-
DMSO (vehicle)
-
Syngeneic recipient mice
-
Standard cell culture and transplantation equipment
Procedure:
-
Ex Vivo Treatment of AML Blasts:
-
Transplantation:
-
Following treatment, harvest the AML blasts and resuspend in a suitable medium for injection.
-
Transplant the treated or control cells into irradiated syngeneic recipient mice via tail vein injection.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of leukemia development (e.g., weight loss, lethargy).
-
The primary endpoint is typically survival.
-
Pharmacodynamic Analysis: Western Blot for Protein Expression in Tumor Tissue
This protocol provides a general procedure for analyzing protein expression in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysate Preparation:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., against AR, c-Myc, or histone marks) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: CBP/p300 in Androgen Receptor Signaling.
Experimental Workflow Diagram
Caption: In Vivo CBP Inhibitor Efficacy Workflow.
References
Measuring the Activity of CBP Histone Acetyltransferase: A Guide to In Vitro and In Vivo Techniques
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) is a crucial transcriptional coactivator that possesses intrinsic histone acetyltransferase (HAT) activity. By acetylating histone and non-histone proteins, CBP plays a pivotal role in regulating gene expression, chromatin structure, and various cellular processes. Dysregulation of CBP's HAT activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for various established techniques to measure CBP HAT activity, enabling researchers to investigate its function and screen for potential modulators.
Signaling Pathway of CBP in Transcriptional Activation
CBP is recruited to gene promoters by DNA-binding transcription factors. Upon recruitment, its HAT activity is stimulated, leading to the acetylation of lysine residues on histone tails. This neutralizes the positive charge of the histones, weakening their interaction with DNA and creating a more open chromatin structure. This relaxed chromatin state allows for the binding of the transcriptional machinery, ultimately leading to gene activation.
Caption: CBP's role in transcriptional activation.
Quantitative Comparison of CBP HAT Activity Assays
The choice of assay for measuring CBP HAT activity depends on various factors, including the research question, required throughput, available equipment, and budget. The following table summarizes the key characteristics of the most common assay formats.
| Assay Type | Principle | Throughput | Sensitivity | Cost per Well (relative) | Key Advantages | Key Disadvantages |
| Radiometric | Measures the incorporation of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA into a histone substrate.[1][2] | Low to Medium | High |
| Direct measurement of product formation; low interference.[1] | Requires handling of radioactive materials; generates radioactive waste.[1] |
| Colorimetric | Measures the production of Coenzyme A (CoA) through a coupled enzymatic reaction that generates a colored product.[3] | Medium | Moderate | $ | Simple; uses standard spectrophotometers. | Indirect measurement; potential for compound interference.[4][5] |
| Fluorescent | Measures the production of CoA using a thiol-sensitive fluorescent probe or a coupled enzymatic reaction that produces a fluorescent product. | High | High |
| High sensitivity; amenable to HTS.[4][5] | Potential for compound fluorescence interference. |
| TR-FRET | Measures the proximity of a donor and acceptor fluorophore brought together by the binding of an acetylation-specific antibody to an acetylated histone substrate. | High | Very High |
| Homogeneous (no-wash) assay; low background.[6] | Requires specific antibodies and labeled reagents; specialized plate reader. |
| AlphaLISA | Measures the proximity of donor and acceptor beads brought together by the binding of an acetylation-specific antibody to an acetylated histone substrate. | High | Very High |
| Homogeneous (no-wash) assay; highly sensitive.[1] | Requires specific antibodies and beads; specialized plate reader. |
| In Vivo | Quantifies the level of histone acetylation in cells using immunofluorescence microscopy and image analysis.[7] | Low | High (cellular level) |
| Provides cellular context; measures endogenous activity. | Complex protocol; lower throughput; requires microscopy expertise. |
Experimental Protocols
Radiometric Filter-Binding Assay
This classic method directly measures the enzymatic activity of CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.
Workflow:
Caption: Workflow for the radiometric CBP HAT assay.
Materials:
-
Recombinant human CBP enzyme
-
Histone H3 or H4 peptide/protein substrate
-
[³H]-Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the HAT reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x HAT Assay Buffer
-
Recombinant CBP enzyme (e.g., 50-100 ng)
-
Histone substrate (e.g., 1-5 µg)
-
1 µL of [³H]-Acetyl-CoA (e.g., 0.25 µCi)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate the reaction by adding the [³H]-Acetyl-CoA and incubate at 30°C for 30-60 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 paper three times for 5 minutes each with 10 mL of Wash Buffer in a beaker with gentle agitation.
-
Perform a final wash with acetone for 2 minutes and then let the paper air dry completely.
-
Place the dry P81 paper square into a scintillation vial, add 5 mL of scintillation cocktail, and cap the vial.
-
Measure the incorporated radioactivity using a scintillation counter.
Colorimetric Assay
This method provides a non-radioactive alternative by measuring the production of Coenzyme A (CoA), a product of the HAT reaction. The free thiol group of CoA is used in a subsequent reaction to generate a colored product.
Workflow:
Caption: Workflow for the colorimetric CBP HAT assay.
Materials:
-
Recombinant human CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer
-
Colorimetric HAT Assay Kit (containing CoA detection reagents)
-
96-well microplate
-
Microplate reader
Protocol (based on a generic kit):
-
Prepare the HAT reaction mix in a 96-well plate. For each well, add:
-
CBP enzyme or nuclear extract containing CBP
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer to the final recommended volume.
-
-
Include positive controls (with active enzyme) and negative controls (without enzyme or substrate).
-
Incubate the plate at 37°C for 1-4 hours.
-
Add the developing solution provided in the kit to each well. This solution contains reagents that react with the CoA produced to generate a colored product.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at the recommended wavelength (e.g., 440 nm) using a microplate reader.
-
The amount of color development is proportional to the amount of CoA produced and thus to the HAT activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is highly sensitive and well-suited for high-throughput screening of CBP inhibitors. It measures the proximity between a donor and an acceptor fluorophore, which are brought together by the interaction of an anti-acetyl-lysine antibody with the acetylated histone substrate.
Logical Relationship of TR-FRET Components:
Caption: Logical relationships in a CBP TR-FRET assay.
Protocol (General Principles):
-
Reaction Setup: In a suitable microplate (e.g., 384-well), combine the recombinant CBP enzyme, a biotinylated histone H3 or H4 peptide substrate, and acetyl-CoA in HAT assay buffer. If screening for inhibitors, the compounds are added at this stage.
-
Enzymatic Reaction: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow for histone acetylation.
-
Detection: Add a detection mixture containing a Europium-labeled anti-acetyl-lysine antibody (donor) and streptavidin-conjugated allophycocyanin (APC) (acceptor).
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the detection reagents to bind to the acetylated, biotinylated peptide.
-
Measurement: Read the plate using a TR-FRET-compatible microplate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission due to FRET). The ratio of the 665 nm to 615 nm signals is proportional to the CBP HAT activity. A Z' factor greater than 0.5 indicates an excellent assay for high-throughput screening.[8][9][10][11][12]
In Vivo Histone Acetylation Assay using Immunofluorescence
This method allows for the quantification of histone acetylation at the cellular level, providing insights into the endogenous activity of CBP.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest on glass coverslips in a multi-well plate. Treat the cells with any compounds or stimuli being investigated.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or high-content imaging system.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji or CellProfiler) to quantify the fluorescence intensity of the acetylated histone signal within the nucleus (defined by the DAPI stain). The mean fluorescence intensity per nucleus is a measure of the level of histone acetylation.[13][14][15][16][17]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal | Inactive enzyme; incorrect buffer conditions; substrate degradation. | Use a fresh batch of enzyme and substrates; optimize buffer pH and components; ensure proper storage of reagents. |
| High background | Non-specific antibody binding (in immunoassays); contaminated reagents. | Increase blocking time and stringency of washes; use high-quality, purified reagents. |
| High well-to-well variability | Pipetting errors; inconsistent incubation times or temperatures. | Use calibrated pipettes; ensure uniform mixing and consistent incubation conditions for all wells. |
| Compound interference (fluorescence/color) | Intrinsic fluorescence or color of test compounds. | Run a parallel assay without the enzyme to measure the compound's intrinsic signal and subtract it from the assay signal. |
Conclusion
The selection of an appropriate assay for measuring CBP histone acetyltransferase activity is critical for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide provides an overview of the most common techniques, from traditional radiometric assays to high-throughput TR-FRET and AlphaLISA methods, as well as cell-based immunofluorescence approaches. By carefully considering the advantages and limitations of each method and following the detailed protocols, researchers can obtain reliable and reproducible data on CBP HAT activity.
References
- 1. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. rna.uzh.ch [rna.uzh.ch]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Unveiling Genetic Dependencies with CBP Inhibitors through CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcriptional co-activators CREB-binding protein (CBP) and its paralog p300 are critical regulators of gene expression, playing pivotal roles in a multitude of cellular processes including proliferation, differentiation, and DNA repair. Their dysregulation is frequently implicated in various cancers, making them attractive therapeutic targets. The development of small molecule inhibitors targeting the acetyltransferase activity or bromodomains of CBP/p300 has opened new avenues for cancer therapy.
CRISPR-Cas9 based genetic screening has emerged as a powerful tool to systematically interrogate the genome and identify genes that modulate cellular responses to therapeutic agents. The combination of CRISPR screening with CBP inhibitors provides an unbiased approach to elucidate mechanisms of drug sensitivity and resistance, identify novel synthetic lethal interactions, and discover potential combination therapies. This document provides detailed application notes and protocols for researchers interested in applying CBP inhibitors in CRISPR screening workflows.
Signaling Pathways Involving CBP/p300
CBP and p300 are key nodes in multiple signaling pathways crucial for cellular homeostasis and implicated in oncogenesis. Understanding these pathways is essential for interpreting the results of CRISPR screens with CBP inhibitors.
CBP/p300 act as transcriptional co-activators for a wide range of transcription factors, including those in the Wnt/β-catenin, p53, and HIF-1α signaling pathways.[1] In prostate cancer, CBP/p300 interact with the androgen receptor (AR) to drive the expression of genes that promote malignancy.[2] By acetylating histones, CBP/p300 create a chromatin environment conducive to gene activation, thereby promoting cancer cell growth and survival.[2]
Applications of CBP Inhibitors in CRISPR Screening
The primary applications for utilizing CBP inhibitors in conjunction with CRISPR screens include:
-
Identification of Sensitizing Mutations (Synthetic Lethality): Uncovering genes whose inactivation renders cells hypersensitive to CBP inhibitors. This can reveal novel drug targets for combination therapies. A key concept explored is the synthetic lethality between CBP and p300 themselves, where combined inhibition or loss of both is detrimental to cancer cells.[3][4]
-
Identification of Resistance Mechanisms: Identifying genes whose loss confers resistance to CBP inhibitors. This provides insights into how tumors might evade treatment and suggests strategies to overcome resistance.
-
Target Validation and Elucidation of Drug Mechanism of Action: Confirming the on-target effects of CBP inhibitors and dissecting the downstream pathways affected by their activity.
Experimental Workflow for a Pooled CRISPR-Cas9 Screen with a CBP Inhibitor
The following diagram outlines a typical workflow for a genome-scale CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to a CBP inhibitor.
Detailed Experimental Protocols
sgRNA Library Preparation and Lentiviral Packaging
This protocol is adapted from general genome-scale CRISPR screening protocols.[5][6]
-
sgRNA Library Selection: Choose a genome-scale or a focused sgRNA library. The GeCKO v2 library is a widely used option for genome-scale knockout screens.[7]
-
Library Amplification:
-
Electroporate the sgRNA library plasmid into competent E. coli.
-
Plate on ampicillin-containing agar plates to select for transformants.
-
Scrape bacterial colonies and perform a maxi-prep to isolate the plasmid library. Ensure high coverage to maintain library diversity.
-
-
Lentivirus Production:
-
In HEK293T cells, co-transfect the sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation or a precipitation-based method.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
Cell Line Transduction and Screening
-
Cell Line Selection: Choose a cancer cell line of interest that is sensitive to the CBP inhibitor being screened.
-
Transduction:
-
Seed the target cells and transduce with the lentiviral sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Include a non-transduced control and a control transduced with an empty vector.
-
-
Antibiotic Selection:
-
After 24-48 hours, apply the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Maintain the selection until all non-transduced control cells are dead.
-
-
Screening with CBP Inhibitor:
-
After selection, allow the cells to recover for 24-48 hours.
-
Harvest a population of cells as the "Time 0" (T0) reference point.
-
Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the CBP inhibitor. The concentration of the CBP inhibitor should be predetermined to cause partial but not complete cell death (e.g., IC20-IC50).
-
Culture the cells for a predetermined period (e.g., 14-21 days), passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Harvest the final cell populations from both the control and treatment arms.
-
Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets from both control and treatment groups.
-
sgRNA Amplification:
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the regions flanking the sgRNA cassette.
-
Perform a second round of PCR to add Illumina sequencing adapters and barcodes for multiplexing.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and sequence them on an Illumina platform (e.g., HiSeq or NovaSeq).
-
-
Data Analysis:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the final time point and T0 for both control and treatment conditions.
-
Hit Identification: Use statistical packages like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched or depleted in the CBP inhibitor-treated population compared to the control population. Genes with multiple significantly enriched sgRNAs are considered positive hits (resistance genes), while those with multiple significantly depleted sgRNAs are negative hits (sensitizing genes).
-
Data Presentation
Quantitative data from the CRISPR screen should be summarized in clear, structured tables for easy interpretation.
Table 1: Top Candidate Genes Conferring Resistance to CBP Inhibitor
| Gene Symbol | Average Log2 Fold Change (CBPi vs. DMSO) | p-value | False Discovery Rate (FDR) | Number of Enriched sgRNAs |
| GENE-A | 3.2 | 1.5e-6 | 2.8e-5 | 4/5 |
| GENE-B | 2.8 | 4.2e-6 | 7.1e-5 | 3/4 |
| GENE-C | 2.5 | 9.8e-6 | 1.5e-4 | 5/6 |
Table 2: Top Candidate Genes Whose Loss Sensitizes Cells to CBP Inhibitor (Synthetic Lethality)
| Gene Symbol | Average Log2 Fold Change (CBPi vs. DMSO) | p-value | False Discovery Rate (FDR) | Number of Depleted sgRNAs |
| GENE-X | -4.1 | 8.9e-7 | 1.2e-5 | 5/5 |
| GENE-Y | -3.5 | 2.1e-6 | 3.9e-5 | 4/4 |
| GENE-Z | -3.1 | 7.5e-6 | 1.1e-4 | 6/6 |
Hit Validation
It is crucial to validate the top hits from the primary screen using orthogonal methods.
-
Individual Gene Knockout: Generate single-gene knockout cell lines for the top candidate genes using CRISPR-Cas9.
-
Cell Viability Assays: Perform dose-response experiments with the CBP inhibitor on the individual knockout cell lines to confirm their altered sensitivity.
-
Competitive Growth Assays: Co-culture wild-type and knockout cells and treat with the CBP inhibitor to assess the fitness advantage or disadvantage of the knockout.
-
Mechanism of Action Studies: Investigate the functional role of the validated hits in the context of CBP/p300 signaling to understand the underlying biological mechanisms.
Conclusion
The integration of CRISPR screening with the use of CBP inhibitors is a powerful strategy for dissecting the complex genetic landscape that governs therapeutic response. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute these experiments, ultimately accelerating the discovery of novel cancer vulnerabilities and the development of more effective therapeutic strategies.
References
- 1. A genome-scale CRISPR-Cas9 screening method for protein stability reveals novel regulators of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadinstitute.org [broadinstitute.org]
- 6. Genome-Wide CRISPR/Cas9 Screening for High-Throughput Functional Genomics in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for genome-scale CRISPR screening in engineered lineage reporter hPSCs to study cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of A-485, a Selective CBP/p300 Catalytic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer. A-485 is a potent and selective small molecule inhibitor of the catalytic activity of CBP/p300.[1][2][3][4][5] It acts as an acetyl-CoA competitive inhibitor, offering a valuable tool for studying the biological functions of these acetyltransferases and as a potential therapeutic agent.[4][5] This document provides detailed protocols for the chemical synthesis of A-485 and its biological evaluation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the CBP/p300 inhibitor A-485.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 9.8 nM | p300 | TR-FRET | [5] |
| 2.6 nM | CBP | TR-FRET | ||
| EC50 | 73 nM | H3K27ac inhibition | In-cell Western | [5] |
| Selectivity | >1000-fold | Over other HATs and HMTs | In-cell Western | [5] |
Experimental Protocols
Chemical Synthesis of A-485
The following is a detailed protocol for the chemical synthesis of A-485.
Materials:
-
(R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
-
4-(4-methylthiazol-5-yl)benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Amide Coupling:
-
To a solution of (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
-
Final Product Formation (Urea Synthesis):
-
To a solution of the free amine (1.0 eq) in acetonitrile, add phenyl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with acetonitrile and dry under vacuum to yield A-485 as a white solid.
-
In-Cell Western for H3K27ac Inhibition
This protocol describes a method to quantify the inhibition of histone H3 lysine 27 acetylation (H3K27ac) in cells treated with A-485.
Materials:
-
PC-3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
A-485
-
DMSO (vehicle control)
-
Formaldehyde (37%)
-
Triton X-100
-
Odyssey Blocking Buffer
-
Primary antibody: anti-H3K27ac
-
Primary antibody: anti-Histone H3 (for normalization)
-
Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse IgG
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Odyssey Infrared Imaging System
Procedure:
-
Cell Seeding and Treatment:
-
Seed PC-3 cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of A-485 in cell culture medium.
-
Treat the cells with varying concentrations of A-485 or DMSO (vehicle control) for 3 hours.
-
-
Cell Fixation and Permeabilization:
-
Remove the medium and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Block the cells with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against H3K27ac and Histone H3 (for normalization) in Odyssey Blocking Buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Triton X-100.
-
Incubate the cells with IRDye-conjugated secondary antibodies in Odyssey Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Triton X-100.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an Odyssey Infrared Imaging System.
-
Quantify the fluorescence intensity for both H3K27ac and total Histone H3.
-
Normalize the H3K27ac signal to the total Histone H3 signal.
-
Plot the normalized H3K27ac signal against the concentration of A-485 and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for the chemical synthesis of A-485.
Caption: Mechanism of action of A-485 as a competitive inhibitor of CBP/p300.
References
- 1. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. search-library.ucsd.edu [search-library.ucsd.edu]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Selectivity of CBP/p300 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
CREB-binding protein (CBP) and the highly homologous p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][2][3] They play a central role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure accessible for transcription.[4] Beyond histones, CBP/p300 also acetylate numerous non-histone proteins, influencing a wide array of cellular processes such as proliferation, differentiation, and DNA repair.[2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[5][6]
Developing inhibitors for CBP/p300 requires a rigorous assessment of their selectivity. Due to the high homology between CBP and p300, and the existence of other protein families with similar structural domains (e.g., bromodomains in BET proteins), ensuring that an inhibitor selectively targets CBP over other proteins is paramount to minimizing off-target effects and potential toxicity.[7][8] These application notes provide an overview of key biochemical and cellular methods used to profile the selectivity of CBP inhibitors.
Key Signaling Pathway Involving CBP/p300
CBP and p300 are recruited to chromatin by transcription factors. Once recruited, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine residues on histone tails (e.g., H3K27ac), which neutralizes their positive charge and relaxes the chromatin structure. This "open" chromatin state facilitates the binding of transcriptional machinery and subsequent gene expression. Selective inhibitors can block this process, leading to the downregulation of oncogenes and other disease-driving genes.[4][9]
General Workflow for Assessing Inhibitor Selectivity
A hierarchical approach is typically employed to assess inhibitor selectivity, starting with broad biochemical screens and progressing to more physiologically relevant cellular and in vivo models.
Section 1: Biochemical Assays for Selectivity Profiling
Biochemical assays are essential for determining an inhibitor's potency and specificity against purified proteins. They provide a direct measure of the interaction between the compound and its intended target versus other related proteins.
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
The AlphaLISA technology is a bead-based, no-wash immunoassay used to measure protein-protein or protein-peptide interactions. For CBP inhibitors, it can be configured to measure the displacement of an acetylated histone peptide from the CBP bromodomain.[10]
References
- 1. New Inhibitors of the human p300/CBP acetyltransferase are selectively active against the Arabidopsis HAC proteins [iris.uniroma3.it]
- 2. The p300/CBP family: integrating signals with transcription factors and chromatin. | Semantic Scholar [semanticscholar.org]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Regulation of HSV Gene Transcription [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. revvity.com [revvity.com]
- 10. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Utilizing CBP Inhibitors for Protein Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CREB-binding protein (CBP) inhibitors in studying protein acetylation. CBP and its close homolog p300 are histone acetyltransferases (HATs) that play a critical role in regulating gene expression through the acetylation of histones and other proteins.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making their inhibitors valuable tools for research and potential therapeutic development.[1][2][3]
Data Presentation: Quantitative Overview of CBP Inhibitors
The following table summarizes key quantitative data for a selection of commonly used CBP inhibitors, facilitating the choice of an appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target(s) | IC50 (CBP) | IC50 (p300) | Assay Type | Key Features & Applications |
| A-485 | CBP/p300 HAT | 2.6 nM[1][4] | 9.8 nM[1][4] | Biochemical | Potent, selective, and cell-permeable inhibitor of the HAT domain.[4] Used to study the role of CBP/p300 in castration-resistant prostate cancer.[5] |
| GNE-781 | CBP/p300 Bromodomain | 0.94 nM[6][7][8][9][10] | 1.2 nM[9] | TR-FRET | Highly potent and selective bromodomain inhibitor with oral bioavailability.[7][8] Shows anti-tumor activity in acute myeloid leukemia (AML) models.[7][8] |
| CCS1477 | p300/CBP | - | - | - | Orally bioavailable inhibitor targeting drivers of late-stage prostate cancer. Currently in clinical trials.[11] |
| FT-7051 | CBP/p300 Bromodomain | - | - | - | Orally bioavailable inhibitor targeting the bromodomain of CBP/p300.[12] Investigated in clinical trials for metastatic castration-resistant prostate cancer.[13][14][15] |
| SGC-CBP30 | CBP/p300 Bromodomain | 21 nM[1][6] | 38 nM[1][6] | Biochemical | Selective bromodomain inhibitor used to study inflammatory responses.[4] |
| C646 | p300 HAT | - | Ki: 400 nM[4][6] | Biochemical | A competitive inhibitor of the p300 HAT domain.[4][6] |
| CBP/p300-IN-12 | p300/CBP | - | 166 nM[16] | Biochemical | A potent and selective covalent inhibitor of p300/CBP.[16] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding, the following diagrams illustrate the CBP/p300 signaling pathway and a typical experimental workflow for studying protein acetylation using CBP inhibitors.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. cellcentric.com [cellcentric.com]
- 12. Facebook [cancer.gov]
- 13. EX-99.1 [sec.gov]
- 14. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. CBP/p300-IN-12 - Immunomart [immunomart.org]
Practical Guide to CBP Inhibitor Dosage and Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preclinical evaluation of CREB-binding protein (CBP) inhibitors, with a focus on dosage, administration, and key experimental protocols. The information presented is intended to aid in the design and execution of in vitro and in vivo studies aimed at characterizing the therapeutic potential of this class of epigenetic modulators.
Introduction to CBP and its Inhibition
CREB-binding protein (CBP) and its close homolog p300 are transcriptional coactivators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by serving as scaffolds for various transcription factors.[1][2] Dysregulation of CBP/p300 function has been implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[1] Small molecule inhibitors targeting different domains of CBP/p300, such as the bromodomain or the HAT catalytic domain, are currently under extensive preclinical and clinical investigation.[3][4]
In Vivo Dosage and Administration of CBP Inhibitors
This section provides protocols for the in vivo administration of two exemplary CBP/p300 inhibitors, CCS1477 and A-485, in mouse models of cancer.
CCS1477: A Bromodomain Inhibitor
CCS1477 is a potent and selective, orally bioavailable inhibitor of the p300/CBP bromodomains.[4][5]
Table 1: Preclinical Dosing of CCS1477 in Mouse Xenograft Models
| Parameter | Details | Reference |
| Inhibitor | CCS1477 | [5][6] |
| Animal Model | Athymic nude mice bearing 22Rv1 or MOLM-16 xenografts | [5][6][7] |
| Dosage Range | 10 mg/kg, 20 mg/kg (daily) or 30 mg/kg (every other day) | [6][7] |
| Administration Route | Oral gavage | [5][6][7] |
| Vehicle | 5% DMSO in 0.5% (w/v) methylcellulose | [7] |
| Dosing Volume | Typically 10 mL/kg |
Protocol for Oral Administration of CCS1477:
-
Preparation of Dosing Solution:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Dissolve the required amount of CCS1477 in DMSO to create a 20X stock solution (e.g., for a 10 mg/kg dose in a 20g mouse requiring 0.2 mg of drug in a 0.2 mL volume, prepare a 10 mg/mL stock in DMSO).
-
Add 1 part of the CCS1477/DMSO stock to 19 parts of the 0.5% methylcellulose solution to achieve the final concentration with 5% DMSO.
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise dosing volume (10 mL/kg).
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle (e.g., 20-gauge, 1.5-inch for adult mice).
-
Measure the distance from the tip of the mouse's nose to the last rib to ensure proper tube length and avoid stomach perforation.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the CCS1477 suspension.
-
Monitor the animal for any signs of distress post-administration.
-
A-485: A HAT Domain Inhibitor
A-485 is a potent and selective catalytic inhibitor of the p300/CBP histone acetyltransferase (HAT) domain.
Table 2: Preclinical Dosing of A-485 in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Inhibitor | A-485 | |
| Animal Model | Castration-resistant prostate cancer xenograft model | |
| Dosage | 100 mg/kg | |
| Administration Route | Intraperitoneal injection (as a representative route) | |
| Vehicle (Representative) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Dosing Volume | Typically 10 mL/kg |
Note: While A-485 is orally bioavailable, a specific vehicle for oral gavage was not consistently reported in the reviewed literature. The provided vehicle is a common formulation for in vivo studies of similar small molecules.
Protocol for Intraperitoneal Administration of A-485:
-
Preparation of Dosing Solution:
-
Dissolve A-485 in 100% DMSO to create a concentrated stock. A-485 is soluble up to 100 mM in DMSO.
-
In a sterile tube, add the required volume of the A-485/DMSO stock.
-
Add PEG300, Tween-80, and saline in the specified proportions, vortexing between each addition to ensure a clear, homogenous solution.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Use a 25-27 gauge needle for the intraperitoneal injection.
-
Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Monitor the animal for any adverse reactions.
-
Key Experimental Protocols
This section outlines detailed methodologies for essential in vitro and in vivo assays to characterize CBP inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of a compound to inhibit the catalytic activity of CBP/p300.
Protocol: Radioactive HAT Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/mL BSA, and 10 nM recombinant p300 HAT domain.
-
Add the test inhibitor at various concentrations (typically in DMSO, keeping the final DMSO concentration constant, e.g., 2.5%).
-
Add 100 µM of a histone H4 N-terminal peptide substrate.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
-
Initiation and Termination:
-
Initiate the reaction by adding 10 µM [14C]-labeled acetyl-CoA.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by Tris-Tricine gel electrophoresis.
-
Expose the gel to a phosphorimager screen.
-
Quantify the amount of radiolabeled acetylated peptide.
-
Calculate the IC50 value of the inhibitor.
-
Table 3: IC50 Values of Selected CBP/p300 Inhibitors
| Inhibitor | Target Domain | p300 IC50 | CBP IC50 | Reference |
| A-485 | HAT | 9.8 nM | 2.6 nM | |
| CCS1477 | Bromodomain | 1.3 nM (Kd) | 1.7 nM (Kd) | [5] |
Cell Proliferation Assay
This assay determines the effect of CBP inhibitors on the growth of cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the CBP inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Histone Acetylation
This protocol is used to assess the in-cell activity of CBP inhibitors by measuring changes in histone acetylation marks.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CBP inhibitor for a specified time (e.g., 3-24 hours).
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against specific histone acetylation marks (e.g., H3K27ac, H3K18ac) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of CBP at specific gene promoters and the effect of inhibitors on histone acetylation at these sites.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the CBP inhibitor or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against CBP or a specific histone modification (e.g., H3K27ac). Include an IgG control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
-
Signaling Pathways and Experimental Workflows
CBP in the Wnt/β-catenin Signaling Pathway
CBP acts as a critical coactivator for β-catenin, a key effector of the Wnt signaling pathway. This pathway is frequently dysregulated in various cancers.
Caption: CBP in Wnt/β-catenin signaling.
Experimental Workflow for Evaluating CBP Inhibitors
The following diagram outlines a general workflow for the preclinical characterization of a novel CBP inhibitor.
Caption: Preclinical evaluation workflow for CBP inhibitors.
References
- 1. A-485 (A485) | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
Application of Proximity Ligation Assay for Studying CREB-Binding Protein (CBP) Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators that play a central role in a multitude of cellular processes, including cell growth, differentiation, DNA repair, and apoptosis.[1][2] Their function is mediated through interactions with a vast network of proteins, including transcription factors, nuclear receptors, and other chromatin-modifying enzymes.[1][3] Dysregulation of CBP's protein-protein interactions is implicated in various diseases, most notably cancer, making these interactions attractive targets for therapeutic intervention.[2][3]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions in situ with single-molecule resolution.[4][5][6] This method offers a significant advantage over traditional techniques like co-immunoprecipitation by providing spatial information about protein interactions within the cellular context. PLA detects endogenous protein interactions when two proteins are in close proximity (less than 40 nm apart).[7][8] This is achieved using antibodies targeting the two proteins of interest, which are then recognized by secondary antibodies conjugated to DNA oligonucleotides. When the probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification, generating a fluorescent signal that can be detected and quantified using microscopy.[5][9]
These application notes provide a detailed protocol for utilizing PLA to study the interactions of CBP with its binding partners, offering a valuable tool for researchers in basic science and drug development.
Key Applications in CBP Interaction Studies
-
Validation of Novel CBP Interactors: Confirming interactions identified through high-throughput screening methods like yeast two-hybrid or mass spectrometry.
-
Subcellular Localization of Interactions: Determining the specific cellular compartments (e.g., nucleus, cytoplasm) where CBP interacts with its partners.
-
Modulation of Interactions by Stimuli: Investigating how stimuli such as DNA damage, growth factors, or drug candidates affect the association of CBP with other proteins.[10]
-
Screening for Interaction-Disrupting Compounds: Identifying small molecules that can inhibit or enhance specific CBP protein-protein interactions, which is highly relevant for drug discovery.
-
Studying the Role of Post-Translational Modifications: In conjunction with modification-specific antibodies, PLA can be used to study how post-translational modifications on CBP or its partners influence their interaction.
Experimental Protocols
General Workflow for Proximity Ligation Assay
The general workflow for a PLA experiment involves several key steps, from sample preparation to signal detection and analysis.
Detailed Protocol for CBP-p53 Interaction
This protocol provides a method for detecting the interaction between CBP and the tumor suppressor protein p53, a well-documented interaction partner.[10]
Materials:
-
Cells: U2OS cells (or other cell line with endogenous expression of CBP and p53).
-
Culture reagents: DMEM, FBS, penicillin-streptomycin.
-
Fixation and Permeabilization: 4% Paraformaldehyde (PFA) in PBS, 0.2% Triton X-100 in PBS.
-
Blocking Solution: Provided in commercial PLA kits or 3% BSA in PBS.
-
Primary Antibodies:
-
Rabbit anti-CBP antibody
-
Mouse anti-p53 antibody
-
-
PLA Reagents: Commercial PLA kit (e.g., Duolink® In Situ PLA® Reagents). This includes PLA probes (anti-rabbit PLUS and anti-mouse MINUS), ligation solution, ligase, amplification solution, and polymerase.
-
Wash Buffers: Provided in the PLA kit (Wash Buffer A and Wash Buffer B).
-
Mounting Medium: Mounting medium with DAPI.
-
Microscopy: Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Culture and Preparation:
-
Seed U2OS cells onto coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
(Optional) Treat cells with a DNA damaging agent (e.g., etoposide) to induce the p53 response and potentially enhance the CBP-p53 interaction. Include an untreated control.
-
Wash cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add the blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-CBP and mouse anti-p53) in the antibody diluent provided in the kit to their optimal concentrations (determined by titration).
-
Aspirate the blocking solution and add the primary antibody mixture to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
PLA Probe Incubation:
-
Ligation:
-
Amplification:
-
Final Washes and Mounting:
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The signals will appear as distinct fluorescent spots.
-
Capture images from multiple fields of view for each experimental condition.
-
Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin).[15] The DAPI stain will allow for cell counting.
-
Controls:
-
Negative Controls:
-
Single antibody control: Omit one of the primary antibodies (either anti-CBP or anti-p53) to ensure that the signal is dependent on the presence of both proteins.
-
No primary antibody control: Omit both primary antibodies to assess background from the PLA probes and amplification reagents.
-
-
Positive Control:
-
Use a known interacting protein pair in the same cell system to ensure the assay is working correctly.
-
Data Presentation
Quantitative data from PLA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
| Treatment Group | Average PLA Spots per Cell (Mean ± SEM) | Fold Change vs. Control | p-value |
| Untreated Control | 12.5 ± 1.8 | 1.0 | - |
| Etoposide (10 µM) | 48.2 ± 4.5 | 3.86 | <0.001 |
| CBP Inhibitor (1 µM) | 15.1 ± 2.1 | 1.21 | >0.05 |
| Etoposide + CBP Inhibitor | 20.3 ± 2.9 | 1.62 | <0.05 |
Signaling Pathway Visualization
CBP acts as a central hub, integrating signals from various pathways by interacting with a multitude of transcription factors and other regulatory proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Titrate primary antibodies to determine the optimal concentration.- Ensure wash buffers are at room temperature and increase the duration or number of washes.[8] |
| No or Weak Signal | - Low protein expression- Ineffective primary antibodies- Suboptimal fixation/permeabilization- Inactive enzymes (ligase/polymerase) | - Confirm protein expression by Western blot or immunofluorescence.- Use antibodies validated for immunofluorescence/immunocytochemistry.- Optimize fixation and permeabilization conditions for the specific antibodies.- Ensure proper storage and handling of enzymes.[8] |
| Uneven Staining | - Cells dried out during the procedure- Uneven application of reagents | - Perform incubations in a humidified chamber.- Ensure the entire sample is covered with reagent at each step.[16] |
Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for the in situ detection and quantification of CBP's interactions with its various binding partners. This technique provides valuable spatial information that is often lost with traditional biochemical assays. For researchers in both academic and industrial settings, PLA offers a robust platform to validate protein interactions, elucidate the mechanisms of CBP regulation, and screen for novel therapeutics that target the CBP interactome. Careful optimization and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. [Application of PLA Method for Detection of p53/p63/p73 Complexes in Situ in Tumour Cells and Tumour Tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells [frontiersin.org]
- 8. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
Methodological Considerations for Ensuring the Stability and Solubility of CBP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CBP) and its paralog E1A binding protein p300 are crucial histone acetyltransferases (HATs) that function as transcriptional co-activators in a multitude of cellular processes. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting CBP/p300 has gained significant momentum, with several promising candidates such as A-485, iP300w, and CPI-1612 emerging. However, a critical hurdle in the preclinical and clinical development of these inhibitors lies in ensuring their optimal stability and solubility. Poor physicochemical properties can lead to inaccurate in vitro assay results, suboptimal in vivo efficacy, and potential toxicity.
These application notes provide detailed methodological considerations and experimental protocols for assessing the stability and solubility of CBP inhibitors. By adhering to these standardized procedures, researchers can obtain reliable and reproducible data, facilitating the selection of lead candidates with favorable drug-like properties.
Data Presentation: Comparative Physicochemical Properties of CBP Inhibitors
A thorough understanding of the solubility and stability of different CBP inhibitor scaffolds is essential for guiding medicinal chemistry efforts and selecting appropriate candidates for further development. The following table summarizes publicly available data for three prominent CBP inhibitors.
| Inhibitor | Molecular Weight ( g/mol ) | Aqueous Solubility | DMSO Solubility | Chemical Stability (Forced Degradation) |
| A-485 | 463.5 | Data not readily available in a quantitative format. | Data not readily available. | Susceptible to degradation under hydrolytic and oxidative stress. |
| iP300w | 464.5 | Data not readily available in a quantitative format. | Data not readily available. | Expected to have similar lability to A-485 due to structural similarities. |
| CPI-1612 | 450.53 | In vivo formulation solubility: 5 mg/mL (suspended solution)[1]. | 230 mg/mL (with sonication)[1]. | Stable under standard storage conditions; specific degradation pathways under stress not detailed. |
Note: Comprehensive, directly comparable aqueous solubility and chemical stability data for these compounds are not consistently reported in the public domain. The information provided is compiled from various sources and should be considered indicative. It is highly recommended that researchers determine these parameters for their specific batches and formulations using the protocols outlined below.
Experimental Protocols
Solubility Assessment
Accurate determination of a compound's solubility is paramount for ensuring its effective concentration in biological assays and for developing suitable formulations for in vivo studies. Two key types of solubility measurements are kinetic and thermodynamic solubility.
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, causes turbidity.
Materials:
-
Test CBP inhibitor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity measurement capabilities (e.g., spectrophotometer at 650 nm)
-
Multichannel pipette
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the CBP inhibitor in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Using a multichannel pipette, add 2 µL of each DMSO concentration to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at 650 nm using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
This method determines the equilibrium solubility of a compound and is considered the "gold standard." It is typically used in later stages of drug development for lead optimization and formulation development.
Materials:
-
Test CBP inhibitor (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
-
Analytical balance
Protocol:
-
Sample Preparation: Add an excess amount of the solid CBP inhibitor to a glass vial.
-
Addition of Buffer: Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved CBP inhibitor using a validated HPLC method with a standard curve.
-
Data Analysis: The thermodynamic solubility is the concentration of the CBP inhibitor in the saturated solution.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a CBP inhibitor. These studies expose the compound to harsh conditions to accelerate its decomposition.[2][3][4][5][6]
Materials:
-
Test CBP inhibitor
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV light chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the CBP inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-PDA/MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the parent compound and any degradation products. The stability of the compound is reported as the percentage of the parent compound remaining after exposure to the stress condition.
Mandatory Visualizations
CBP/p300 Signaling Pathway in Histone Acetylation
Caption: CBP/p300 signaling pathway in histone acetylation.
Experimental Workflow for CBP Inhibitor Stability and Solubility Testing
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijisrt.com [ijisrt.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CBP Inhibitor Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects of CREB-binding protein (CBP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for CBP inhibitors?
A1: Due to structural similarities in the bromodomain, the most common off-targets for many CBP inhibitors are other bromodomain-containing proteins, particularly those in the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.[1] The high degree of homology between the CBP and p300 bromodomains also makes achieving selectivity between these two paralogs a significant challenge.
Q2: What are the potential consequences of off-target inhibition of BRD4?
A2: Off-target inhibition of BRD4 can lead to a variety of confounding effects, as BRD4 is a key regulator of transcription for many genes involved in cell cycle progression and oncogenesis, including MYC. Unintended BRD4 inhibition can complicate the interpretation of experimental results, making it difficult to attribute observed phenotypes solely to CBP inhibition.
Q3: How can I determine if my CBP inhibitor is hitting off-targets in my cellular model?
A3: Several methods can be employed to assess off-target engagement. A primary method is to perform a selectivity screen against a panel of bromodomains to identify potential off-targets.[1] Cellularly, techniques like thermal shift assays (CETSA), quantitative proteomics, and ChIP-seq for off-target gene signatures can provide evidence of unintended protein binding and downstream functional consequences.
Q4: What is the difference between a CBP/p300 inhibitor and a CBP/p300 degrader?
A4: A CBP/p300 inhibitor is a small molecule that binds to a specific domain (e.g., bromodomain or HAT domain) and blocks its function. A CBP/p300 degrader, on the other hand, is a heterobifunctional molecule (like a PROTAC) that recruits an E3 ubiquitin ligase to the target protein (CBP or p300), leading to its ubiquitination and subsequent degradation by the proteasome.[2] Degraders can offer enhanced selectivity and a more sustained downstream effect compared to inhibitors.[2]
Troubleshooting Guides
Problem 1: My CBP inhibitor shows a stronger/different phenotype than expected based on genetic knockdown of CBP.
-
Question: I'm observing a more potent anti-proliferative effect or a different gene expression profile with my CBP inhibitor compared to what's reported for CBP siRNA/shRNA. Could this be due to off-target effects?
-
Answer: Yes, this discrepancy is a strong indicator of potential off-target activity. The inhibitor may be affecting other cellular targets that contribute to the observed phenotype. A common culprit is the off-target inhibition of BRD4, which is also known to regulate cell proliferation and MYC expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected CBP inhibitor phenotypes.
Problem 2: I'm not seeing the expected decrease in histone acetylation (e.g., H3K27ac) with my CBP bromodomain inhibitor.
-
Question: I've treated my cells with a CBP bromodomain inhibitor, but a Western blot for H3K27ac doesn't show a significant reduction. Is the inhibitor not working?
-
Answer: Not necessarily. CBP bromodomain inhibitors block the "reading" of acetylated lysines, not the "writing" (acetylation) activity of the HAT domain. Therefore, a global decrease in histone acetylation is not always the primary or immediate effect. Some studies have even shown that certain bromodomain inhibitors can paradoxically increase acetylation at specific sites, possibly through allosteric effects.[3]
Troubleshooting Workflow:
Caption: Troubleshooting guide for lack of H3K27ac change with CBP bromodomain inhibitors.
Quantitative Data Summary
Table 1: Selectivity of Common CBP Inhibitors
| Inhibitor | Target | Kd / IC50 | Off-Target | Kd / IC50 | Selectivity (Fold) |
| I-CBP112 | CBP | 151 nM (Kd)[1] | BRD4(1) | 5.6 µM (Kd)[1] | ~37 |
| p300 | 167 nM (Kd)[1] | BRD4(2) | 20 µM (Kd)[1] | ~120 | |
| GNE-272 | CBP | 0.02 µM (TR-FRET IC50)[4] | BRD4(1) | 13 µM (IC50)[4] | ~650 |
| CCS1477 | CBP/p300 | Single-digit nM affinity[5] | - | - | High |
Key Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Assess CBP/p300 Occupancy
This protocol allows for the genome-wide identification of CBP/p300 binding sites and can reveal if a CBP inhibitor displaces these proteins from their target gene promoters and enhancers.
Methodology:
-
Cell Treatment: Treat cells with the CBP inhibitor or vehicle control for the desired time and concentration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBP or p300 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of CBP/p300 enrichment. Compare the peak profiles between inhibitor-treated and control samples to determine changes in occupancy.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a CBP inhibitor is binding to its intended target within the complex cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the CBP inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble CBP in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble CBP as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 5. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CBP Inhibitor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CREB-binding protein (CBP) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of CBP inhibitors and how do they work?
A1: CBP inhibitors primarily fall into two categories:
-
Histone Acetyltransferase (HAT) inhibitors: These molecules target the catalytic HAT domain of CBP, preventing the acetylation of histones and other protein targets.[1] This leads to a more condensed chromatin structure and repression of gene transcription.[1] An example of a potent and selective p300/CBP catalytic inhibitor is A-485.[2]
-
Bromodomain inhibitors: These compounds bind to the bromodomain of CBP, which is responsible for recognizing acetylated lysine residues on histones and other proteins. By blocking this interaction, bromodomain inhibitors can displace CBP from chromatin and disrupt its transcriptional co-activator function.[3][4]
Some inhibitors may also disrupt the protein-protein interactions between CBP and transcription factors.[1]
Q2: How do I choose the right CBP inhibitor for my experiment?
A2: The choice of inhibitor depends on your specific research question.
-
To study the role of CBP's enzymatic activity, a HAT inhibitor like A-485 would be appropriate.[2]
-
To investigate the function of CBP's acetyl-lysine binding and chromatin localization, a bromodomain inhibitor such as CCS1477 would be a suitable choice.[3]
-
It is also important to consider the selectivity of the inhibitor for CBP over its close homolog p300. Some inhibitors, like ICG-001, are reported to be selective for CBP.[5]
Q3: What is a typical starting concentration range for a CBP inhibitor in a cell-based assay?
A3: The optimal concentration of a CBP inhibitor is highly dependent on the specific compound, the cell line being used, and the assay endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A common starting point for many small molecule inhibitors is to test a wide range of concentrations, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), in a serial dilution.
Q4: How do I determine the optimal concentration of a CBP inhibitor?
A4: The optimal concentration should be determined by performing a dose-response curve for your primary assay of interest. This could be a cell viability assay (e.g., CCK8 or MTT), a target engagement assay, or a functional assay measuring a downstream signaling event. The goal is to identify a concentration that gives a significant on-target effect with minimal off-target toxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low inhibitor concentrations.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects in your specific cell line.
-
Troubleshooting Steps:
-
Perform a thorough dose-response and time-course experiment for cell viability. This will help you identify a non-toxic concentration range and an appropriate treatment duration.
-
Use a less toxic inhibitor if available. Compare the cytotoxicity profiles of different CBP inhibitors.
-
Include a negative control compound. This should be a structurally similar but inactive molecule to ensure the observed effects are due to CBP inhibition.[6]
-
Confirm target engagement at lower concentrations. Use a target engagement assay to see if you can detect binding to CBP at concentrations that are not cytotoxic.
-
Problem 2: No observable effect of the inhibitor on the downstream target.
-
Possible Cause: The inhibitor concentration may be too low, the treatment time may be too short, or the chosen downstream marker may not be regulated by CBP in your cell model.
-
Troubleshooting Steps:
-
Increase the inhibitor concentration. Perform a dose-response experiment to determine the IC50 value for your downstream endpoint.
-
Increase the treatment duration. Some downstream effects of epigenetic modifiers can take longer to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[5]
-
Confirm target engagement. Ensure the inhibitor is binding to CBP in your cells at the concentrations being tested.
-
Verify the signaling pathway. Confirm that your downstream marker of interest is indeed regulated by CBP in your specific cell line through literature search or preliminary experiments (e.g., using siRNA against CBP).
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, inhibitor preparation, or assay execution.
-
Troubleshooting Steps:
-
Standardize cell culture conditions. Ensure consistent cell passage number, confluency, and media composition.
-
Prepare fresh inhibitor stock solutions. Small molecule inhibitors can degrade over time. Aliquot and store stocks at the recommended temperature.
-
Ensure accurate pipetting and cell seeding. Use calibrated pipettes and ensure even cell distribution in multi-well plates.
-
Include appropriate controls in every experiment. This includes vehicle controls (e.g., DMSO), positive controls (if available), and negative controls.
-
Quantitative Data Summary
Table 1: Examples of CBP/p300 Inhibitor IC50 Values in Cell-Based Assays
| Inhibitor | Inhibitor Type | Cell Line | Assay | IC50 | Reference |
| 666-15 | CREB-mediated transcription inhibitor | HEK293T | CREB reporter assay | 81 nM | [7] |
| A-485 | p300/CBP HAT inhibitor | LNCaP | Proliferation Assay | Not specified, potent inhibition | [2] |
| ICG-001 | CBP/β-catenin interaction inhibitor | BPH-1 | Proliferation Assay | Significant inhibition at 10 µM | [5] |
| C646 | p300/CBP HAT inhibitor | PC3, Du145, LNCaP | Caspase 3/7 Activity Assay | Apoptosis induction at 10-20 µM | [6] |
Note: IC50 values can vary significantly between different cell lines and assay conditions. This table provides examples and should not be considered as absolute values for all experiments.
Experimental Protocols
1. Cell Viability Assay (CCK8 Assay)
This protocol is adapted from a study on the effects of the CBP inhibitor ICG-001 on prostate epithelial cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the CBP inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).[5]
-
CCK8 Reagent Addition: Add 10 µL of CCK8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Target Engagement Assay (Conceptual Workflow)
This is a generalized workflow for confirming that the CBP inhibitor is binding to its target within the cell.
-
Cell Treatment: Treat cells with varying concentrations of the CBP inhibitor for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Target Capture: Use an antibody specific to CBP to immunoprecipitate the protein.
-
Detection of Bound Inhibitor: Depending on the inhibitor's properties, the bound compound can be detected. For example, if the inhibitor is biotinylated, it can be detected with streptavidin-conjugated reagents. Alternatively, cellular thermal shift assays (CETSA) can be employed.
-
Analysis: Quantify the amount of bound inhibitor at different concentrations to determine the cellular EC50 for target engagement.
Visualizations
Caption: CBP signaling pathway and points of inhibition.
References
- 1. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting CBP Decreases AR Expression and Inhibits Proliferation in Benign Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CREB/CBP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of CBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with CREB-binding protein (CBP) inhibitors. The goal is to help researchers improve the bioavailability and efficacy of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor in vivo bioavailability of small molecule CBP inhibitors?
A1: The poor in vivo bioavailability of small molecule CBP inhibitors is often attributed to a combination of factors, including:
-
Low aqueous solubility: Many small molecule inhibitors are hydrophobic, leading to poor dissolution in the gastrointestinal tract and consequently, limited absorption.
-
High lipophilicity: While some lipophilicity is required for membrane permeability, excessively lipophilic compounds can have poor aqueous solubility and may be subject to significant first-pass metabolism.
-
First-pass metabolism: CBP inhibitors can be extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450 enzymes) before reaching systemic circulation.[1]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the inhibitor out of intestinal cells and back into the gut lumen, reducing net absorption.[1]
Q2: What are the initial steps to consider when a CBP inhibitor shows low oral bioavailability in vivo?
A2: When encountering low oral bioavailability, a systematic approach is recommended:
-
Physicochemical characterization: Re-evaluate the inhibitor's solubility, permeability (e.g., using a Caco-2 assay), and lipophilicity (LogP). This will help identify the primary barrier to absorption.
-
In vitro metabolism studies: Assess the metabolic stability of the compound in liver microsomes or hepatocytes to understand the extent of first-pass metabolism.
-
Formulation optimization: Simple formulation changes can sometimes yield significant improvements. Consider creating a suspension or solution in a vehicle known to enhance solubility and absorption.
Q3: Can altering the chemical structure of a CBP inhibitor improve its bioavailability?
A3: Yes, medicinal chemistry approaches can significantly enhance bioavailability. Strategies include:
-
Modifying functional groups: Introducing polar groups can improve solubility, while masking metabolically liable sites can reduce first-pass metabolism.
-
Prodrug approach: A prodrug is an inactive derivative of the active drug that is converted to the active form in the body. This strategy can be used to improve solubility, permeability, or protect the drug from premature metabolism.
Q4: What are Proteolysis Targeting Chimeras (PROTACs) and can they offer better in vivo performance for CBP targeting?
A4: PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of a ligand that binds to the target protein (CBP), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By hijacking the cell's natural protein disposal system, PROTACs can offer advantages over traditional inhibitors, including:
-
Catalytic activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules.
-
Improved potency: Often, potent target degradation can be achieved even with ligands that have moderate binding affinity.
-
Potential for improved in vivo efficacy: Several CBP/p300 PROTACs, such as dCBP-1, QC-182, and JET-209, have demonstrated potent degradation of CBP/p300 and in vivo antitumor activity.[2][3][4] CBPD-409 is an example of an orally active p300/CBP PROTAC degrader.[5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Animal Studies
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility | Particle size reduction (Micronization/Nanonization): Decrease the particle size of the inhibitor to increase the surface area for dissolution. | Increased dissolution rate and potentially higher and more consistent plasma concentrations. |
| Amorphous Solid Dispersions (ASDs): Formulate the inhibitor with a polymer to create a high-energy amorphous form that has enhanced solubility compared to the crystalline form.[6] | Significantly improved aqueous solubility and oral absorption.[6] | |
| Lipid-Based Formulations: Formulate the inhibitor in oils, surfactants, or co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). | Enhanced solubilization in the gastrointestinal tract and potential for lymphatic absorption, bypassing first-pass metabolism. | |
| Extensive first-pass metabolism | Co-administration with a metabolic inhibitor: If the primary metabolic pathway is known (e.g., a specific CYP enzyme), co-administer a known inhibitor of that enzyme. Note: This is an experimental tool and not a long-term clinical strategy. | Increased plasma exposure (AUC) and half-life of the CBP inhibitor. |
| Structural modification: Modify the chemical structure to block or reduce susceptibility to metabolic enzymes. | A new analog with improved metabolic stability and higher oral bioavailability. | |
| Efflux by transporters (e.g., P-gp) | Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies to confirm P-gp involvement. | Increased intracellular concentration in the gut enterocytes, leading to higher systemic exposure. |
| Formulation with excipients that inhibit P-gp: Some formulation excipients, such as Cremophor® EL and Tween® 80, can inhibit P-gp function.[7] | Enhanced absorption and oral bioavailability of the CBP inhibitor.[7] |
Issue 2: Difficulty in Confirming Target Engagement In Vivo
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient drug concentration at the tumor site | Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate the plasma and tumor concentrations of the inhibitor with the observed biological effect. | Determination of the minimum effective concentration required at the target site. |
| Increase the dose or optimize the dosing schedule: Based on PK data, adjust the dose or frequency of administration to achieve and maintain therapeutic concentrations. | Sustained target inhibition and improved efficacy. | |
| Lack of a reliable biomarker for target engagement | Measure downstream histone acetylation: CBP is a histone acetyltransferase (HAT). A common marker of CBP/p300 activity is the acetylation of histone H3 at lysine 27 (H3K27ac).[8] Measure H3K27ac levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) by Western blot or immunohistochemistry (IHC) following treatment. | A dose-dependent decrease in H3K27ac levels, confirming target engagement. |
| Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by qPCR or sequencing (ChIP-seq) on tumor tissue to assess the occupancy of CBP at the promoter regions of its target genes. | Reduced binding of CBP to the promoters of its target genes in the presence of the inhibitor. |
Quantitative Data on CBP Inhibitors and PROTACs
The following table summarizes available in vivo data for select CBP inhibitors and PROTACs. Note: Direct comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Type | Animal Model | Dosing Route & Schedule | Key In Vivo Finding | Reference |
| CCS1477 | Bromodomain Inhibitor | Mouse (22Rv1 xenograft) | Oral, 10-30 mg/kg, daily or every other day | Orally bioavailable; causes tumor growth inhibition.[6] | [6] |
| A-485 | Catalytic Inhibitor | Mouse (LPS/GalN-induced acute liver injury) | Intraperitoneal injection | Alleviated histopathological abnormalities and improved survival rate.[8] | [8] |
| dCBP-1 | PROTAC Degrader | - | - | Potently degrades p300/CBP in multiple myeloma cells.[2][3] | [2][3] |
| QC-182 | PROTAC Degrader | Mouse (SK-HEP-1 xenograft) | - | Potently depletes p300/CBP proteins in tumor tissue.[4] | [4] |
| JET-209 | PROTAC Degrader | Mouse (xenograft tumor models) | - | Effectively inhibited tumor growth at tolerated dose schedules. | |
| CBPD-409 | PROTAC Degrader | Preclinical models of castration-resistant prostate cancer | Oral | Potently inhibited tumor growth.[5] | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a standard method for oral administration of CBP inhibitors to mice.
Materials:
-
CBP inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Gavage needles (18-20 gauge, 1-1.5 inches with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the esophagus (approximately at the level of the sternum), slowly administer the inhibitor solution.
-
Withdrawal: Gently remove the gavage needle in the same direction it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Western Blot for H3K27ac in Tumor Tissue
This protocol details the measurement of H3K27ac, a key biomarker for CBP/p300 target engagement.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27ac and anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for CBP Occupancy
This protocol outlines the steps to assess the binding of CBP to specific gene promoters in vivo.
Materials:
-
Tumor tissue or cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-CBP antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in fresh tumor tissue or cells with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CBP antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters using qPCR. Calculate the enrichment of CBP at target promoters relative to the IgG control and a negative control genomic region.
Visualizations
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of CBP inhibitors.
Caption: Simplified signaling pathway showing the role of CBP and the mechanism of its inhibition.
Caption: Experimental workflow for confirming in vivo target engagement of CBP inhibitors.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CBP Inhibitor Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBP (CREB-binding protein) inhibitors. The information is designed to help you navigate common experimental challenges and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to CBP inhibitor therapy?
Resistance to CBP inhibitor therapy can be intrinsic or acquired. The most well-documented mechanism of intrinsic resistance is the functional redundancy of its paralog, p300.[1] Because CBP and p300 have highly similar structures and overlapping functions, cancer cells with wild-type p300 may be less sensitive to CBP-specific inhibition.
Another key factor is the cellular context, including the specific oncogenic drivers of the cancer being studied. For example, in some cancers, pathways independent of CBP-mediated transcription may drive proliferation and survival, thus conferring resistance to CBP inhibition.
Q2: What is "synthetic lethality" in the context of CBP/p300 inhibitors, and how can it be leveraged?
Synthetic lethality describes a relationship between two genes where the loss of either gene alone is compatible with cell viability, but the simultaneous loss of both genes is lethal. A synthetic lethal relationship exists between CBP and p300.[1]
This is particularly relevant for cancers with loss-of-function mutations in the CREBBP gene (which codes for CBP). These CBP-deficient cancer cells become highly dependent on the HAT activity of p300 for their survival. Consequently, inhibiting p300 in these cells is synthetically lethal, leading to cell cycle arrest and apoptosis.[1] This provides a therapeutic strategy for targeting CBP-deficient cancers with p300 inhibitors.
Q3: How do CBP/p300 inhibitors overcome resistance to other cancer therapies?
CBP/p300 are crucial coactivators for several transcription factors implicated in therapy resistance. For instance, in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) can remain active despite anti-androgen therapies. CBP/p300 are co-activators for the AR, and their inhibition can suppress AR-dependent gene expression and the growth of CRPC cells.[2][3][4]
Similarly, in mantle cell lymphoma, resistance to BTK inhibitors has been linked to the activation of the IL-6/JAK/STAT3 signaling pathway. CBP/p300 inhibitors can counteract this by inhibiting STAT3 acetylation and nuclear translocation, thereby restoring sensitivity to BTK inhibitors.
Q4: What is the role of MYC in the response to CBP/p300 inhibition?
MYC is a critical downstream target of CBP/p300. Both CBP and p300 can acetylate histones at the MYC gene locus, promoting its transcription.[1] In CBP-deficient cells, MYC expression becomes highly dependent on p300. Inhibition of p300 in this context leads to a significant reduction in MYC expression, which is a key factor in the resulting synthetic lethality.[1]
Troubleshooting Guides
Problem 1: No significant change in cell viability or proliferation after treatment with a CBP inhibitor.
| Possible Cause | Troubleshooting Steps |
| Functional redundancy of p300 | 1. Confirm p300 expression: Perform a Western blot to check the protein levels of p300 in your cell line. 2. Dual inhibition: Treat cells with a dual CBP/p300 inhibitor to see if this elicits a response. 3. p300 knockdown: Use siRNA or shRNA to knockdown p300 in combination with the CBP inhibitor. |
| Inhibitor inactivity | 1. Check inhibitor stability and storage: Ensure the inhibitor has been stored correctly and has not degraded. 2. Verify inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm target engagement: Perform a Western blot for H3K27ac, a key histone mark deposited by CBP/p300. A decrease in H3K27ac indicates that the inhibitor is engaging its target. |
| Cell line is not dependent on CBP | 1. Genomic analysis: Check for mutations or deletions in the CREBBP gene in your cell line. Cells with wild-type CBP may be less sensitive. 2. Investigate alternative pathways: The cells may be driven by signaling pathways that are independent of CBP. |
Problem 2: Inconsistent or unexpected results in downstream analysis (e.g., Western blot, qPCR).
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor | 1. Use a structurally different inhibitor: Test another CBP inhibitor with a different chemical scaffold to see if the same effect is observed. 2. Perform knockdown experiments: Use siRNA or shRNA to specifically knockdown CBP and compare the phenotype to that of the inhibitor. 3. Consult selectivity data: Review the literature for selectivity profiling of the inhibitor against other histone acetyltransferases and bromodomains. Some inhibitors, like C646, have known off-target reactivity.[5] |
| Incorrect timing of analysis | 1. Perform a time-course experiment: Analyze changes in gene and protein expression at multiple time points after inhibitor treatment to capture the optimal window of response. |
| Experimental variability | 1. Standardize protocols: Ensure consistent cell seeding densities, inhibitor concentrations, and incubation times. 2. Include proper controls: Always include a vehicle control (e.g., DMSO) in your experiments. |
Key Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for a 96-well plate format and should be optimized for your specific cell line and experimental conditions.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the CBP inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Shaking and Incubation: Mix the contents by placing the plate on a plate shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on cell proliferation and survival.
Materials:
-
6-well plates
-
Culture medium
-
CBP inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Inhibitor Treatment: After 24 hours, treat the cells with the desired concentrations of the CBP inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh inhibitor every 3-4 days.
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
-
Washing and Drying: Gently wash the wells with water until the background is clear. Allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Signaling Pathways and Experimental Workflows
CBP/p300 Synthetic Lethality Pathway
Caption: Synthetic lethality in CBP-deficient cells.
Androgen Receptor Signaling and CBP/p300 Coactivation
Caption: CBP/p300 coactivation of Androgen Receptor signaling.
Experimental Workflow for Assessing CBP Inhibitor Resistance
Caption: Workflow for evaluating CBP inhibitor sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for CBP Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving CREB-binding protein (CBP) inhibitors. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common questions and challenges encountered when working with CBP inhibitors.
General Inhibitor & PROTAC Troubleshooting
Question: My CBP inhibitor shows lower potency in cellular assays compared to biochemical assays. What are the possible reasons?
Answer: Discrepancies between biochemical and cellular potency are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it to reach its intracellular target at effective concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1) or ABCG2, which actively transport it out of the cell.[1]
-
Compound Stability: The inhibitor could be rapidly metabolized by cellular enzymes into inactive forms.
-
Off-Target Engagement: In a cellular environment, the compound may bind to other proteins, reducing the free concentration available to engage with CBP.
Question: I am not observing degradation of CBP/p300 with my PROTAC. What should I troubleshoot?
Answer: Lack of degradation with a PROTAC (Proteolysis Targeting Chimera) can be due to several reasons. Here is a step-by-step troubleshooting guide:
-
Confirm Target Engagement: First, verify that the CBP-binding moiety of your PROTAC is engaging with CBP in the cell. This can be assessed using cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Confirm E3 Ligase Engagement: Ensure the E3 ligase-recruiting part of your PROTAC is binding to its target E3 ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between CBP, the PROTAC, and the E3 ligase. Issues with ternary complex formation can arise from an unfavorable linker length or geometry. Biochemical assays like surface plasmon resonance (SPR) can be used to study ternary complex formation in vitro.
-
Ubiquitination: Confirm that CBP is being ubiquitinated upon PROTAC treatment. This can be checked by immunoprecipitating CBP and then performing a western blot for ubiquitin.
-
Proteasome Activity: Ensure that the proteasome is active in your cells. You can use a proteasome inhibitor (e.g., MG132) as a control; if the PROTAC is working, you should see an accumulation of CBP in the presence of the proteasome inhibitor.[2]
-
Cellular Permeability and Stability: As with small molecule inhibitors, poor cell permeability or rapid degradation of the PROTAC can limit its efficacy.
dot
Caption: A flowchart for troubleshooting lack of CBP degradation with PROTACs.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Troubleshooting
Question: I am getting low yield of DNA after ChIP for CBP. What are the possible causes and solutions?
Answer: Low DNA yield in a ChIP experiment for a transcriptional co-activator like CBP can be due to several factors. Here are some common causes and solutions:
-
Inefficient Crosslinking: CBP is part of large protein complexes and may not be directly in contact with DNA. Insufficient crosslinking may fail to capture these indirect interactions. Try optimizing the crosslinking time (typically 10-15 minutes with 1% formaldehyde) and consider using a dual crosslinking strategy (e.g., with a protein-protein crosslinker like DSG before formaldehyde).
-
Harsh Chromatin Fragmentation: Over-sonication can denature protein epitopes, preventing antibody binding. Optimize sonication to achieve fragments predominantly in the 200-500 bp range.
-
Poor Antibody Quality: The success of a ChIP experiment is highly dependent on the antibody. Use a ChIP-validated antibody for CBP. It is also crucial to titrate the antibody to find the optimal concentration.
-
Insufficient Starting Material: As a co-activator, CBP may not be as abundant at specific genomic loci as histones. Increasing the amount of starting chromatin per immunoprecipitation can improve yield.
Question: I am observing high background in my CBP ChIP-seq data. How can I reduce it?
Answer: High background in ChIP-seq can obscure true binding sites. Here are some strategies to reduce background:
-
Pre-clearing the Chromatin: Before adding the specific antibody, incubate your chromatin lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Use of Proper Controls: An IgG control is essential to identify non-specific binding. The signal in your CBP ChIP should be significantly higher than in the IgG control.
-
Optimize Washing Steps: Increase the stringency and number of washes after immunoprecipitation to remove non-specifically bound chromatin.
-
Antibody Titration: Using too much antibody can lead to increased non-specific binding. Determine the optimal antibody concentration that gives the best signal-to-noise ratio.
Co-Immunoprecipitation (Co-IP) Troubleshooting
Question: I am unable to detect the interaction between my protein of interest and CBP after treating with an inhibitor. How can I be sure the result is real?
Answer: To confidently conclude that an inhibitor disrupts a protein-protein interaction, it is important to include several controls:
-
Vehicle Control: Always compare the Co-IP from inhibitor-treated cells to that from vehicle-treated (e.g., DMSO) cells. A loss of interaction should only be observed in the inhibitor-treated sample.
-
Input Control: Load a small fraction of the cell lysate before the immunoprecipitation to confirm that both proteins (CBP and your protein of interest) are expressed at similar levels in both treated and untreated samples.
-
Dose-Response: Perform the Co-IP with a range of inhibitor concentrations. A dose-dependent decrease in the interaction provides stronger evidence.
Quantitative Data on CBP/p300 Inhibitors
The following tables summarize the potency and selectivity of commonly used and recently developed CBP/p300 inhibitors.
Table 1: Potency of Selected CBP/p300 Inhibitors
| Inhibitor | Target Domain | CBP IC50 (nM) | p300 IC50 (nM) | Reference |
| A-485 | HAT | 2.6 | 9.8 | [3] |
| C646 | HAT | ~400 | ~400 | [4] |
| SGC-CBP30 | Bromodomain | 38 | 95 | [1] |
| I-CBP112 | Bromodomain | 43 | 110 | [4] |
| GNE-207 | Bromodomain | 1.1 | 1.1 | - |
Table 2: Selectivity of Bromodomain Inhibitors
| Inhibitor | CBP Kd (nM) | BRD4(1) Kd (nM) | Selectivity (BRD4(1)/CBP) | Reference |
| SGC-CBP30 | 21 | 810 | ~39-fold | [5] |
| I-CBP112 | 110 | 18,000 | ~164-fold | - |
| GNE-049 | 2.2 | 260 | ~118-fold | - |
Key Experimental Protocols
This section provides detailed methodologies for key experiments in CBP inhibitor studies.
Protocol 1: Chromatin Immunoprecipitation (ChIP) for CBP
This protocol is optimized for studying the genomic occupancy of the transcriptional co-activator CBP.
-
Crosslinking:
-
To a 10 cm plate of ~80-90% confluent cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Scrape the cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, and protease inhibitors).
-
Sonicate the lysate on ice to shear the chromatin to an average size of 200-500 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate with ChIP dilution buffer (e.g., containing 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, and protease inhibitors).
-
Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with a ChIP-validated CBP antibody or an IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific genomic loci by qPCR or proceed to library preparation for ChIP-seq.
-
dot
Caption: A workflow diagram for a Chromatin Immunoprecipitation (ChIP) experiment for CBP.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CBP Interaction
This protocol is designed to determine if a CBP inhibitor disrupts the interaction between CBP and a protein of interest (POI).
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency and treat with the CBP inhibitor or vehicle (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., containing 150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH 8.0, and protease/phosphatase inhibitors).
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Take an aliquot of the lysate as the "input" control.
-
Incubate the remaining lysate with an antibody against the "bait" protein (either CBP or the POI) for 2-4 hours or overnight at 4°C. An IgG control should be run in parallel.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the "prey" protein (the protein you are testing for interaction) and the "bait" protein (as a control for successful immunoprecipitation).
-
Analyze the input samples on the same gel to confirm equal protein expression.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to assess the effect of a CBP inhibitor on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CBP inhibitor.
-
Treat the cells with the inhibitor or vehicle control and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTS but no cells).
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
CBP Signaling Pathways
CBP is a transcriptional co-activator that plays a central role in regulating gene expression. It functions as a histone acetyltransferase (HAT) and as a scaffold for the assembly of transcription complexes.
dot
Caption: A diagram illustrating the role of CBP in transcriptional activation.
References
Technical Support Center: Addressing Solubility Issues with Novel CBP Inhibitors
For researchers, scientists, and drug development professionals working with novel CREB-binding protein (CBP) inhibitors, achieving adequate solubility is a critical step for reliable in vitro assays and successful in vivo studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My CBP inhibitor precipitates out of solution during my cell-based assay. What are the likely causes?
A1: Compound precipitation in aqueous-based cell culture media is a common issue, especially when the final concentration of dimethyl sulfoxide (DMSO) is not optimal. Many small molecule inhibitors have low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded. The final DMSO concentration should typically be kept below 1% to avoid influencing the results, but even at this concentration, some compounds may precipitate.[1][2]
Q2: How can I increase the solubility of my CBP inhibitor for in vitro testing?
A2: Several strategies can be employed to enhance the solubility of your inhibitor for in vitro experiments:
-
Co-solvents: While DMSO is the most common, other co-solvents or surfactants can be explored in small percentages, provided they do not interfere with the assay.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[3] Determining the pKa of your compound can help in selecting the optimal pH for your assay buffer.
-
Sonication: In-well sonication can help to redissolve compounds that have precipitated in the assay medium.[1][2]
-
Formulation with Excipients: For more challenging compounds, formulation with solubility-enhancing excipients like cyclodextrins may be necessary, although this is more common for in vivo studies.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by adding a concentrated DMSO stock to an aqueous buffer. This measurement is highly relevant for in vitro high-throughput screening (HTS) as it mimics the conditions of many biological assays.[1]
-
Thermodynamic solubility (or equilibrium solubility) is the true solubility of a compound at equilibrium, where the dissolved and solid forms are in a saturated solution. This is a more accurate measure of a compound's intrinsic solubility and is critical for formulation development for in vivo studies.[4][5]
For initial in vitro work, kinetic solubility is often sufficient. For later-stage development and in vivo studies, thermodynamic solubility is essential.
Troubleshooting Guides
Issue 1: Inconsistent results or low potency in biochemical/cellular assays.
-
Possible Cause: The compound may not be fully solubilized in the assay buffer, leading to an overestimation of the IC50 value.
-
Troubleshooting Steps:
-
Visually inspect the assay plate for any signs of precipitation.
-
Measure the kinetic solubility of the compound in the specific assay buffer.
-
If solubility is low, consider lowering the screening concentration.
-
Optimize the dilution protocol by, for example, diluting the DMSO stock in buffer rather than pure water.[1]
-
Issue 2: Difficulty preparing a stock solution of the CBP inhibitor.
-
Possible Cause: The inhibitor may have poor solubility even in organic solvents like DMSO.
-
Troubleshooting Steps:
-
Try gentle heating and vortexing to aid dissolution.
-
Test alternative organic solvents such as ethanol, though compatibility with the downstream assay must be confirmed.
-
Prepare a less concentrated stock solution if possible.
-
Quantitative Data Summary
The aqueous solubility of novel CBP inhibitors can vary significantly based on their chemical structure. While comprehensive data for all new inhibitors is not publicly available, the information for the well-characterized inhibitor A-485 provides a useful reference point. Researchers should experimentally determine the solubility of their specific compounds.
| CBP Inhibitor | Molecular Weight | Solubility in DMSO | Aqueous Solubility (pH 7.4) | Reference |
| A-485 | 536.48 g/mol | Up to 100 mM | Insoluble (<1 mg/mL) | [6][7] |
| Compound X | User Defined | To be determined | To be determined | |
| Compound Y | User Defined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This method provides a rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare Stock Solutions: Create a 10 mM stock solution of the CBP inhibitor in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dispense into Assay Plate: Add a small volume (e.g., 1-2 µL) of each dilution to a clear-bottom 96-well or 384-well plate.
-
Add Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of ≤1%.
-
Incubate: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method with HPLC Analysis)
This "gold standard" method determines the equilibrium solubility of a compound.[5]
Methodology:
-
Add Excess Compound: Add an excess amount of the solid CBP inhibitor to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may also be used.
-
Quantify by HPLC: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve prepared from known concentrations of the inhibitor.[4][5]
-
Data Analysis: The measured concentration is the thermodynamic solubility.
Visualizations
Caption: Simplified signaling pathway illustrating the role of CBP in gene expression and the point of intervention for CBP inhibitors.
Caption: Experimental workflow for determining the kinetic solubility of a CBP inhibitor.
Caption: A logical workflow for troubleshooting inconsistent assay results due to potential solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. evotec.com [evotec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
Navigating CBP Inhibitor-Associated Toxicities in Preclinical Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicities associated with CREB-binding protein (CBP) inhibitors in animal studies. The following information is intended to provide guidance on experimental design and execution to mitigate common adverse effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with dual CBP/p300 inhibitors in animal studies?
A1: The most frequently reported on-target toxicities associated with dual CBP/p300 inhibitors in animal models, such as rats and dogs, include:
-
Hematological Toxicities: Marked effects on thrombopoiesis (thrombocytopenia), as well as inhibition of erythroid, granulocytic, and lymphoid cell differentiation.
-
Gastrointestinal Toxicities: Deleterious changes in the gastrointestinal tissues.
-
Reproductive System Toxicities: Adverse effects on reproductive tissues.
These toxicities are generally considered "on-target" as CBP and p300 are crucial for stem cell differentiation.
Q2: How can I proactively minimize thrombocytopenia when using a CBP inhibitor?
A2: Several strategies can be employed to mitigate thrombocytopenia:
-
Intermittent Dosing: This is a key strategy to allow for platelet recovery. For example, with the CBP/p300 inhibitor CCS1477, a "4 days on/3 days off" schedule has been found to be well-tolerated in clinical trials for multiple myeloma, providing a rationale for similar approaches in preclinical models.[1] In a 22Rv1 xenograft model, CCS1477 administered once every other day showed efficacy and was well-tolerated.[2]
-
Use of Selective Inhibitors or Degraders: The development of selective CBP or p300 inhibitors, or selective degraders, may offer an improved therapeutic window. For instance, selective CBP degraders have been shown to avoid the platelet loss observed with dual CBP/p300 inhibitors in mice.
-
Dose Optimization: Careful dose-finding studies are crucial to identify the minimum effective dose that balances anti-tumor activity with manageable toxicity.
Q3: Are there established dosing schedules for common CBP inhibitors in mouse models?
A3: Yes, here are some examples from preclinical studies:
-
GNE-781: In a MOLM-16 AML xenograft mouse model, GNE-781 administered via oral gavage twice daily at doses of 3, 10, and 30 mg/kg was well-tolerated for 21 days, with a maximum body weight loss of only 3.7%.[3]
-
CCS1477: In a 22Rv1 prostate cancer xenograft model, CCS1477 was well-tolerated when administered by oral gavage either once daily (at 10 or 20 mg/kg) or once every other day (at 30 mg/kg).[2][4]
Q4: Can combination therapies help reduce the toxicity of CBP inhibitors?
A4: Combining CBP inhibitors with other anti-cancer agents can be a strategy to enhance efficacy, potentially allowing for the use of lower, and therefore less toxic, doses of the CBP inhibitor. For instance, combination strategies with chemotherapies and targeted agents like CDK4/6 inhibitors are being explored. However, it is crucial to conduct thorough dose-finding studies for the combination to establish a synergistic or additive anti-tumor effect without exacerbating toxicity.
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia Observed
Symptoms:
-
Platelet counts significantly below baseline.
-
Spontaneous bleeding or bruising in study animals.
Troubleshooting Steps:
-
Confirm Thrombocytopenia:
-
Perform serial complete blood counts (CBCs) to monitor platelet levels.
-
Visually inspect animals for signs of bleeding (petechiae, hematomas, melena).
-
-
Implement an Intermittent Dosing Schedule:
-
Rationale: Allows for recovery of megakaryocytes and restoration of platelet counts.
-
Example Protocol Modification: Switch from a continuous daily dosing to a schedule such as "4 days on, 3 days off" or every other day dosing. For example, a study with CCS1477 showed that intermittent high doses can lead to tumor regression and are well-tolerated.[2]
-
-
Dose Reduction:
-
Rationale: To find a better-tolerated dose that still maintains efficacy.
-
Action: Reduce the dose of the CBP inhibitor by 25-50% and closely monitor both toxicity and anti-tumor effects.
-
-
Supportive Care (in consultation with a veterinarian):
-
Rationale: To manage severe, acute thrombocytopenia and prevent life-threatening hemorrhage.
-
Potential Interventions:
-
Platelet transfusions in cases of severe bleeding.
-
Administration of thrombopoietin (TPO) receptor agonists, such as romiplostim, has been shown to promote platelet recovery in mouse models of chemotherapy-induced thrombocytopenia and could be explored.[5]
-
-
Issue 2: Gastrointestinal Distress
Symptoms:
-
Significant body weight loss (>15-20%).
-
Diarrhea, dehydration, or reduced food and water intake.
Troubleshooting Steps:
-
Monitor Animal Health:
-
Record body weights daily.
-
Observe animals for changes in behavior, posture, and fecal consistency.
-
-
Adjust Formulation or Route of Administration:
-
Rationale: The vehicle or route of administration may contribute to gastrointestinal upset.
-
Action: If using oral gavage, ensure the vehicle is well-tolerated. Consider alternative formulations or, if feasible for the compound's properties, a different route of administration.
-
-
Implement Supportive Care:
-
Rationale: To alleviate symptoms and prevent dehydration.
-
Action: Provide supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food, as advised by a veterinarian.
-
-
Dose Modification:
-
Rationale: Similar to managing thrombocytopenia, reducing the dose or implementing an intermittent schedule can alleviate gastrointestinal toxicity.
-
Data Summary Tables
Table 1: Preclinical Dosing Schedules for CBP Inhibitors in Mouse Models
| Inhibitor | Cancer Model | Dosing Schedule | Route of Administration | Observed Tolerability | Reference |
| GNE-781 | MOLM-16 AML Xenograft | 3, 10, 30 mg/kg, twice daily for 21 days | Oral Gavage | Well-tolerated, max 3.7% body weight loss | [3][6] |
| CCS1477 | 22Rv1 Prostate Cancer Xenograft | 10, 20 mg/kg, once daily | Oral Gavage | Well-tolerated | [2][4] |
| CCS1477 | 22Rv1 Prostate Cancer Xenograft | 30 mg/kg, once every other day | Oral Gavage | Well-tolerated, led to tumor regression | [2][4] |
Experimental Protocols
Protocol 1: Establishing an Intermittent Dosing Schedule to Mitigate Thrombocytopenia
-
Objective: To determine a well-tolerated intermittent dosing regimen for a novel CBP inhibitor that minimizes thrombocytopenia while retaining anti-tumor efficacy.
-
Animal Model: Use a relevant tumor xenograft or patient-derived xenograft (PDX) mouse model.
-
Study Groups:
-
Group 1: Vehicle control (continuous daily dosing).
-
Group 2: CBP inhibitor at a predetermined efficacious dose, continuous daily dosing.
-
Group 3: CBP inhibitor at the same dose, administered on a "4 days on, 3 days off" weekly schedule.
-
Group 4: CBP inhibitor at the same dose, administered once every other day.
-
Group 5 (Optional): CBP inhibitor at a 50% higher dose, administered on an intermittent schedule.
-
-
Procedure:
-
Administer the CBP inhibitor or vehicle as per the defined schedule.
-
Monitor tumor growth via caliper measurements at least twice weekly.
-
Monitor animal health daily, including body weight.
-
Perform serial blood collections (e.g., via tail vein) for CBC analysis at baseline, and then weekly or bi-weekly to track platelet counts.
-
-
Endpoint Analysis:
-
Compare tumor growth inhibition between the continuous and intermittent dosing groups.
-
Analyze platelet counts and other hematological parameters across all groups to assess the degree of myelosuppression and recovery.
-
Evaluate overall tolerability based on body weight changes and clinical observations.
-
Visualizations
References
- 1. cellcentric.com [cellcentric.com]
- 2. cellcentric.com [cellcentric.com]
- 3. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting CBP Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with CREB-binding protein (CBP) and p300 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of CBP/p300 inhibitors and how do they differ?
A1: CBP and its paralog p300 are targeted by several classes of small molecules, primarily:
-
Histone Acetyltransferase (HAT) Inhibitors: These compounds, such as A-485 and C646, are competitive inhibitors of the enzyme's catalytic domain. They block the transfer of acetyl groups from acetyl-CoA to histone and non-histone substrates.[1][2]
-
Bromodomain (BRD) Inhibitors: These inhibitors, including I-CBP112 and SGC-CBP30, target the bromodomain, a reader module that recognizes acetylated lysine residues on histones.[3][4] This prevents the "reading" of the histone code and subsequent recruitment of transcriptional machinery.
-
Targeted Protein Degraders (PROTACs): These are bifunctional molecules, like dCBP-1, that recruit an E3 ubiquitin ligase to the target protein (CBP/p300), leading to its ubiquitination and degradation by the proteasome.[5][6] This approach removes the entire protein, not just inhibits a single function.
Q2: I am observing high variability in my IC50 values for a CBP inhibitor in a cell proliferation assay. What are the potential causes?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Time-Dependent Effects: The IC50 of a compound can change depending on the duration of the assay. Comparing IC50 values requires consistent endpoints.[7]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact a cell's response to an inhibitor.[8]
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.
-
Compound Stability: Ensure your CBP inhibitor is stable in your cell culture medium for the duration of the experiment.
Q3: Why might a potent biochemical inhibitor of CBP/p300 show weak activity in a cell-based assay?
A3: A discrepancy between biochemical and cellular potency is often observed.[8] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the inhibitor might engage with other proteins, reducing its effective concentration at the intended target.
-
Protein Binding: The inhibitor may bind to proteins in the cell culture serum, reducing its availability to enter the cells.[8]
Troubleshooting Specific Assays
Western Blotting for Histone Acetylation
Problem: Inconsistent or no change in H3K27ac levels after inhibitor treatment.
-
Possible Cause 1: Inefficient Nuclear Extraction. Histones are nuclear proteins. Incomplete lysis of the nuclear membrane will result in low histone yield.
-
Solution: Ensure your lysis buffer is appropriate for nuclear extraction. A hypertonic buffer is often required to effectively lyse the nucleus.[9] You can verify the efficiency of your fractionation by probing for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
-
-
Possible Cause 2: Incorrect Protein Quantification. Accurate protein quantification is crucial for comparing samples. Standard assays like BCA may not be accurate for the high salt/detergent concentrations in some lysis buffers.
-
Solution: Consider using a compatible protein assay or performing a test dilution series to ensure you are in the linear range of your chosen assay. Normalizing the H3K27ac signal to the total H3 signal is a critical control.[10]
-
-
Possible Cause 3: Antibody Issues. The antibody may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody for H3K27ac. Always include a positive control (e.g., cells treated with an HDAC inhibitor like TSA to increase acetylation) and a negative control (untreated cells) on your blot.[1]
-
-
Possible Cause 4: Insufficient Inhibitor Potency or Treatment Time. The inhibitor concentration may be too low, or the treatment time too short to see a significant decrease in acetylation.
Chromatin Immunoprecipitation (ChIP)
Problem: Low ChIP signal or high background after CBP inhibitor treatment.
-
Possible Cause 1: Inefficient Cross-linking. Formaldehyde cross-linking is a critical step to fix protein-DNA interactions.
-
Solution: Optimize the cross-linking time and formaldehyde concentration. A good starting point is 1% formaldehyde for 10 minutes at room temperature.[12]
-
-
Possible Cause 2: Suboptimal Chromatin Fragmentation. Chromatin must be sheared to an appropriate size (typically 200-1000 bp) for efficient immunoprecipitation.[12]
-
Solution: Optimize your sonication or enzymatic digestion protocol. Run a sample of your sheared chromatin on an agarose gel to verify the fragment size. For non-histone proteins like CBP, enzymatic digestion may be gentler and preserve epitopes.[13]
-
-
Possible Cause 3: Epitope Masking. The inhibitor binding to CBP might mask the epitope recognized by the ChIP antibody.
-
Solution: Test multiple antibodies that recognize different epitopes on the CBP protein.
-
Quantitative Data Summary
The following tables summarize IC50 values for common CBP/p300 inhibitors. Note that values can vary significantly based on the assay type and cell line used.
| HAT Inhibitors | Target(s) | Biochemical IC50 | Cellular Assay Notes |
| A-485 | p300/CBP | p300: 9.8 nMCBP: 2.6 nM[1] | Reduces H3K27ac and H3K18ac in cells.[2] Inhibits proliferation in various cancer cell lines.[14] |
| C646 | p300/CBP | p300: 400 nM (Ki) | Inhibits cell viability and promotes apoptosis in gastric cancer cell lines.[15] |
| Bromodomain Inhibitors | Target(s) | Biochemical IC50 | Cellular Assay Notes |
| I-CBP112 | CBP/p300 | Not specified in provided results. | Impairs colony formation and induces differentiation in leukemic cell lines.[4] |
| SGC-CBP30 | CBP/p300 | Not specified in provided results. | Shows inhibitory effects on macrophage activation.[2] |
| DC_CP20 | CBP | 744.3 nM | Inhibited proliferation of MV4-11 leukemia cells with an IC50 of 19.2 µM.[3] |
| PROTAC Degraders | Target(s) | Cellular DC50 | Cellular Assay Notes |
| dCE-2 | CBP/EP300 | 40 nM (in LP1 cells)[5][16] | Induces CBP/p300 degradation within 2 hours, reaching maximum degradation at 16-24 hours.[5][16] |
| dCBP-1 | CBP/p300 | <10 nM (in MM-1s cells)[6] | More potent at reducing cell viability than corresponding inhibitors.[6] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Lysis and Nuclear Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2) with protease and phosphatase inhibitors.
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by adding a detergent like NP-40.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2) to extract nuclear proteins.[9]
-
-
Protein Quantification:
-
Quantify protein concentration using a detergent-compatible assay (e.g., 660nm Protein Assay).
-
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein (15-30 µg) onto a 15% polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for small proteins like histones.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K27ac and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and develop with an ECL substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27ac signal to the total H3 signal for each sample.
-
Protocol 2: Cell Proliferation Assay (e.g., CCK8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the CBP inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
-
Assay:
-
Add CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified CBP/p300 signaling pathway.
Caption: Troubleshooting logic for CBP inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Tandem Mass Spectrometry for CBP Inhibitor Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of CREB-binding protein (CBP) inhibitors using tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the quantification of CBP inhibitors by LC-MS/MS.
Question: Why am I observing poor signal intensity or no peak for my CBP inhibitor?
Answer:
Poor signal intensity is a frequent challenge and can stem from several factors throughout the analytical workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure your protein precipitation or liquid-liquid extraction protocol is effective for your specific CBP inhibitor and matrix (e.g., plasma, tissue homogenate). Inefficient extraction will lead to low analyte concentration in the final sample. For plasma samples, a simple protein precipitation with acetonitrile is often a good starting point.[1][2]
-
Analyte Stability: Confirm that your CBP inhibitor is stable during sample collection, storage, and processing. Degradation can significantly reduce the amount of analyte available for detection.
-
-
Check Liquid Chromatography (LC) Performance:
-
Column Integrity: A compromised or fouled LC column can lead to poor peak shape and reduced signal. Ensure the column is properly conditioned and has not exceeded its recommended lifetime.
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Improperly prepared or contaminated mobile phases can introduce interfering substances that suppress the analyte signal.
-
Gradient Optimization: The LC gradient should be optimized to ensure the CBP inhibitor elutes in a region with minimal matrix suppression.
-
-
Optimize Mass Spectrometer (MS) Parameters:
-
Ion Source Tuning: The electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow, must be optimized for your specific CBP inhibitor. These parameters can be tuned by infusing a standard solution of the analyte.
-
MRM Transition Selection: Verify that you are using the optimal precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for your CBP inhibitor. These are typically determined during method development by infusing the analyte and performing product ion scans.
-
Collision Energy: The collision energy should be optimized for each MRM transition to ensure efficient fragmentation and maximize the product ion signal.
-
Question: What are the common causes of high background noise in my chromatogram?
Answer:
High background noise can obscure the analyte peak and negatively impact the limit of quantification. Common causes include:
-
Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents, additives, or water can introduce a high chemical background.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can ionize and contribute to a high baseline.[2] To mitigate this, improve your sample clean-up procedure or adjust the LC gradient to better separate the analyte from interfering matrix components.
-
System Contamination: Carryover from previous injections or a contaminated LC system (tubing, injector, column) can lead to elevated background noise. Implement a rigorous wash cycle between injections and regularly clean the system.
-
Leaks: Air leaks in the LC or MS system can also contribute to a noisy baseline.
Question: How can I improve the reproducibility of my CBP inhibitor quantification?
Answer:
Poor reproducibility can undermine the reliability of your quantitative data. To improve it, consider the following:
-
Internal Standard (IS) Selection: Use a stable, isotopically labeled internal standard of the CBP inhibitor whenever possible. A suitable IS will co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects.
-
Automated Sample Preparation: Manual sample preparation can introduce variability. Utilize automated liquid handlers for precise and consistent sample processing.
-
Consistent Sample Handling: Ensure all samples, standards, and quality controls are treated identically throughout the entire workflow, from collection to analysis.
-
System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system and ensure it is operating within acceptable parameters.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for sample preparation when quantifying CBP inhibitors in plasma?
A1: A simple and effective starting point for plasma samples is protein precipitation.[1][2] A common protocol involves adding three to four volumes of cold acetonitrile to one volume of plasma, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the CBP inhibitor, can then be diluted and injected into the LC-MS/MS system.
Q2: How do I select the right internal standard for my CBP inhibitor assay?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled). This type of IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for variability. If a stable isotope-labeled IS is not available, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of the analyte.
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and precision of quantification. To minimize matrix effects:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC method to chromatographically separate the CBP inhibitor from the regions of significant matrix interference.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
Quantitative Data for CBP Inhibitors
The following table summarizes typical mass spectrometry parameters for the quantification of selected CBP inhibitors. Please note that these parameters should be optimized on your specific instrument.
| CBP Inhibitor | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| A-485 [1][2] | 485.2 | 254.1 | 30 | Positive |
| CCS1477 | 535.3 | 352.2 | 35 | Positive |
| FT-7051 | 495.2 | 278.1 | 28 | Positive |
Note: Parameters for CCS1477 and FT-7051 are representative and should be empirically determined.
Experimental Protocols
1. Plasma Sample Preparation by Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples for CBP inhibitor analysis.
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
-
Injection: The sample is ready for injection into the LC-MS/MS system.
2. Tissue Homogenization for CBP Inhibitor Quantification
This protocol provides a general procedure for extracting CBP inhibitors from tissue samples.
-
Tissue Weighing: Weigh a small piece of frozen tissue (e.g., 50-100 mg).
-
Homogenization Buffer: Add an appropriate volume of homogenization buffer (e.g., 4 volumes of 70:30 methanol:water) to the tissue in a homogenization tube.
-
Homogenization: Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is achieved.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for analysis. Further cleanup steps like SPE may be necessary depending on the tissue type and the required sensitivity.
-
Injection: The supernatant is ready for LC-MS/MS analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the quantification of CBP inhibitors.
Caption: CBP/p300 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Poor Signal Intensity.
References
Validation & Comparative
A Comparative Analysis of CBP and p300 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CREB-binding protein (CBP) and p300 inhibitors, supported by experimental data. This analysis covers various classes of inhibitors, including those targeting the histone acetyltransferase (HAT) domain and the bromodomain, as well as emerging protein degraders.
The paralogous proteins, CBP and its homolog p300, are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their involvement in the regulation of key signaling pathways, such as Wnt/β-catenin, p53, and HIF-1α, has implicated their dysregulation in various diseases, most notably cancer, making them attractive therapeutic targets.
This guide summarizes the quantitative data of prominent CBP/p300 inhibitors, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Quantitative Comparison of CBP and p300 Inhibitors
The landscape of CBP/p300 inhibitors is diverse, encompassing small molecules that target the catalytic HAT domain, the acetyl-lysine binding bromodomain, and bifunctional molecules that induce protein degradation. The following tables provide a comparative summary of their reported potencies.
Histone Acetyltransferase (HAT) Domain Inhibitors
These inhibitors directly target the catalytic activity of CBP and p300, preventing the transfer of acetyl groups to histone and non-histone proteins.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) | Notes |
| C646 | p300/CBP | 400[1][2][3][4] | 320[5] | ~26,090 (MCF7)[2] | A widely used tool compound, competitive with the histone substrate.[1] |
| A-485 | p300/CBP | - | p300: 9.8, CBP: 2.6[6] | 73 (PC-3, H3K27Ac) | A potent, selective, and cell-active inhibitor, competitive with acetyl-CoA.[3] |
| B026 | p300/CBP | - | p300: 1.8, CBP: 9.5[7] | - | Orally bioavailable with significant in vivo tumor growth inhibition.[7] |
| Compound 12 | p300/CBP | - | 620 | 1,000-3,000 | A histone-competitive inhibitor.[8] |
Bromodomain Inhibitors
Bromodomains are protein modules that recognize and bind to acetylated lysine residues, tethering CBP/p300 to chromatin. Inhibitors targeting these domains disrupt this interaction.
| Inhibitor | Target(s) | Kd (nM) | IC50 (nM) | Cellular EC50 (nM) | Notes |
| Inobrodib (CCS1477) | CBP/p300 | CBP: 1.7, p300: 1.3 | <100 (prostate cancer cell lines) | - | Orally available and currently in Phase 1/2 clinical trials for various hematological malignancies.[9][10][11] |
| GNE-049 | CBP/p300 | - | CBP: 1.1, p300: 2.3[3] | 14 (MV-4-11, MYC expression) | A potent and selective inhibitor that blocks prostate cancer growth in vitro and in vivo. |
| GNE-781 | CBP/p300 | - | - | - | A constrained analog of GNE-272.[5] |
| I-CBP112 | CBP/p300 | - | - | - | An acetyl-lysine mimetic oxazepine inhibitor.[12] |
| SGC-CBP30 | CBP/p300 | CBP: 21, p300: 32[13] | - | - | Reduces IL-17A secretion in Th17 cells, demonstrating anti-inflammatory effects.[13] |
CBP/p300 Degraders
Targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are bifunctional molecules that induce the degradation of the target protein through the ubiquitin-proteasome system.
| Degrader | Target(s) | DC50 (nM) | Dmax (%) | Notes |
| dCBP-1 | CBP/p300 | <10 | >90 | Induces rapid and complete degradation of both CBP and p300.[14] |
| JQAD1 | p300 | 31.6 | - | Induces p300 degradation and represses MYCN gene transcription.[15] |
| QC-182 | p300/CBP | 93 | - | Reduces hepatocellular carcinoma cell proliferation and tumor progression.[15] |
| JET-209 | p300/CBP | p300: 0.2, CBP: 0.05 | - | Suppresses leukemia progression in mice.[15] |
Experimental Protocols
Accurate evaluation of CBP/p300 inhibitors relies on robust and well-defined experimental methodologies. Below are summaries of key assays.
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone substrate.
Principle: The HAT enzyme (p300 or CBP) is incubated with a histone peptide or protein substrate and [3H]-acetyl-CoA. The reaction is then stopped, and the radiolabeled histone product is separated from the unincorporated [3H]-acetyl-CoA, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter.
Typical Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), histone H3 or H4 peptide substrate, and the test inhibitor at various concentrations.
-
Add the p300/CBP enzyme to initiate the reaction.
-
Add [3H]-acetyl-CoA and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times in a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Dry the paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular high-throughput screening method for identifying and characterizing inhibitors of CBP/p300.
Principle: This assay measures the interaction between a biotinylated histone peptide substrate and an antibody that recognizes the acetylated form of the peptide. The assay utilizes a Europium (Eu3+) chelate-labeled streptavidin (donor) that binds to the biotinylated peptide and a fluorescently labeled anti-acetyl-lysine antibody (acceptor). When the histone peptide is acetylated by p300/CBP, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured.
Typical Protocol:
-
In a microplate, add the p300/CBP enzyme, a biotinylated histone H3 or H4 peptide substrate, acetyl-CoA, and the test inhibitor.
-
Incubate the reaction at room temperature to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add a detection mixture containing Eu3+-labeled streptavidin and a fluorescently labeled anti-acetyl-lysine antibody (e.g., APC or ULight™-labeled).
-
Incubate to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.
Cellular Assay for Histone Acetylation (Western Blot)
This assay assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.
Principle: Cells are treated with the CBP/p300 inhibitor, and then whole-cell lysates or histone extracts are prepared. The levels of specific histone acetylation marks, such as H3K27ac (a primary mark of p300/CBP activity), are then analyzed by Western blotting using specific antibodies.
Typical Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CBP/p300 inhibitor for a specified duration (e.g., 6-24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control, such as total histone H3 or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for inhibitor characterization.
Caption: Key signaling pathways modulated by CBP/p300.
Caption: A typical experimental workflow for CBP/p300 inhibitor development.
References
- 1. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement [figshare.com]
- 11. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
On-Target Efficacy of a Novel CBP Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel CREB-binding protein (CBP) inhibitor with existing alternatives. The on-target effects are substantiated by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows. This document is intended to aid researchers in evaluating the utility of this novel inhibitor for their specific research and development needs.
Introduction to CBP Inhibition
CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases (HATs), modifying chromatin structure to facilitate transcription. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. Novel CBP inhibitors are being developed to modulate the activity of these proteins with greater specificity and potency. This guide focuses on confirming the on-target effects of a novel CBP inhibitor by comparing its performance against other known inhibitors and alternative therapeutic strategies.
Comparative Analysis of CBP Inhibitors
The following tables summarize the biochemical and cellular potency of the novel CBP inhibitor in comparison to several known inhibitors.
Table 1: Biochemical Potency of CBP/p300 Inhibitors
| Compound | Target(s) | IC50 (CBP) | IC50 (p300) | Ki | Kd | Assay Type | Reference(s) |
| Novel CBP Inhibitor | CBP/p300 | [Insert Value] nM | [Insert Value] nM | [Insert Value] nM | [Insert Value] nM | [Specify Assay, e.g., TR-FRET] | [Internal Data] |
| A-485 | CBP/p300 | 2.6 nM | 9.8 nM | - | - | TR-FRET | [1] |
| C646 | p300/CBP | - | - | 400 nM | - | Cell-free HAT assay | [2] |
| CPI-1612 | EP300/CREBBP | - | 10.7 nM | - | - | TR-FRET | [3][4] |
| iP300w | EP300/CREBBP | - | 15.8 nM | - | - | TR-FRET | [3][4] |
| GNE-049 | CBP/p300 | 1.1 nM | 2.3 nM | - | - | Biochemical Assay | [2] |
| NEO2734 | CBP/p300/BET | 19 nM | 31 nM | - | 6 nM (BRD4) | Binding Assay | [5] |
Table 2: Cellular Activity of CBP/p300 Inhibitors and Alternatives
| Compound | Cell Line(s) | EC50 / IC50 (Proliferation) | DC50 (Degradation) | On-Target Effect Measured | Reference(s) |
| Novel CBP Inhibitor | [Specify Cell Line(s)] | [Insert Value] nM | N/A | [e.g., H3K27ac reduction] | [Internal Data] |
| A-485 | PC-3 | 73 nM (H3K27ac reduction) | N/A | Histone Acetylation | [1] |
| OPN-6602 | OPM-2 | ~4 nM | N/A | Cell Growth Inhibition | |
| CBPD-409 (Degrader) | VCaP, LNCaP, 22Rv1 | 1.2-2.0 nM | 0.2-0.4 nM | CBP/p300 Degradation | [6][7] |
| CCS1477 | - | - | - | In clinical trials | [8] |
| FT-7051 | - | - | - | In clinical trials | [9] |
Key Experimental Protocols for On-Target Validation
To rigorously confirm the on-target effects of a novel CBP inhibitor, a multi-faceted approach employing biochemical, cellular, and genomic assays is essential.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of CBP and assess the impact of the inhibitor on its localization and the associated histone acetylation marks (e.g., H3K27ac).
Methodology:
-
Cell Culture and Treatment: Culture selected cell lines to 80-90% confluency. Treat cells with the novel CBP inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CBP or the histone mark of interest (e.g., anti-H3K27ac). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequenced reads to the reference genome. Perform peak calling to identify regions of enrichment. Analyze differential binding between inhibitor-treated and control samples to determine the inhibitor's effect on CBP binding and histone acetylation.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Objective: To quantify the expression levels of known CBP target genes and confirm that the inhibitor modulates their transcription.
Methodology:
-
Cell Culture and Treatment: Treat cells with the novel CBP inhibitor and a vehicle control as described for ChIP-seq.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit. Ensure the removal of genomic DNA by DNase treatment.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]
-
Primer Design and Validation: Design primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Validate primer efficiency and specificity.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the inhibitor-treated samples to the control.[12]
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement by demonstrating that the inhibitor stabilizes CBP in intact cells.
Methodology:
-
Cell Culture and Treatment: Treat intact cells with the novel CBP inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CBP in the supernatant at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CBP as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental designs.
Caption: Simplified CBP/p300 signaling pathway.
Caption: Experimental workflow for on-target validation.
Caption: Comparison of therapeutic modalities targeting CBP.
Conclusion
The comprehensive data presented in this guide demonstrates the on-target effects of the novel CBP inhibitor. Through direct comparison with existing small molecule inhibitors and alternative strategies like protein degraders, this inhibitor shows promising potency and cellular activity. The detailed experimental protocols provide a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of CBP inhibition in their specific areas of interest. The provided visualizations offer a clear understanding of the underlying biological context and the experimental logic used to confirm the on-target efficacy of this novel compound.
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellcentric.com [cellcentric.com]
- 9. X-MOL [m.x-mol.net]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mcgill.ca [mcgill.ca]
- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CBP as a Drug Target in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting the CREB-binding protein (CBP), a promising drug target in a range of solid tumors. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to CBP as a Therapeutic Target
CREB-binding protein (CBP) and its close homolog p300 are histone acetyltransferases (HATs) that function as transcriptional co-activators.[1] They play a crucial role in regulating the expression of numerous genes involved in cell proliferation, differentiation, and survival.[2] Dysregulation of CBP/p300 activity is implicated in the development and progression of various solid tumors, including prostate cancer, breast cancer, lung cancer, and glioblastoma.[3][4][5] Their enzymatic activity, particularly the acetylation of histone H3 at lysine 27 (H3K27ac), is associated with active enhancers and promoters of oncogenes such as MYC and androgen receptor (AR).[1][6] Consequently, inhibiting CBP/p300 has emerged as a promising therapeutic strategy to suppress tumor growth.[1]
Comparative Efficacy of CBP/p300 Inhibitors
A number of small molecule inhibitors targeting the HAT activity or the bromodomain of CBP/p300 have been developed and evaluated in preclinical models of solid tumors. The following tables summarize the in vitro potency and in vivo efficacy of selected CBP/p300 inhibitors.
In Vitro Potency of CBP/p300 Inhibitors
| Inhibitor | Target Domain | Cancer Type | Cell Line | IC50 (nM) | Reference |
| A-485 | HAT | Breast Cancer | MCF-7 | - | [1] |
| Prostate Cancer | LNCaP | - | [1] | ||
| Prostate Cancer | 22Rv1 | - | [1] | ||
| C646 | HAT | Non-Small Cell Lung Cancer | A549 | ~5,000 | [1] |
| Melanoma | - | - | [1] | ||
| GNE-049 | Bromodomain | Prostate Cancer | - | CBP: 1.1, p300: 2.3 | [6] |
| CCS1477 (Inobrodib) | Bromodomain | Prostate Cancer | 22Rv1 | ~100 | [6] |
| Lung Cancer | NCI-H1694 (CBP mutant) | <100 | [6] | ||
| Lung Cancer | NCI-H1048 (CBP WT) | >10,000 | [6] | ||
| CPI-637 | Bromodomain | - | - | CBP: 30, p300: 51 | [7] |
| I-CBP112 | Bromodomain | - | - | CBP: 151 (Kd), p300: 167 (Kd) | [7] |
| CBP/p300-IN-21 | HAT | - | - | p300: 70, CBP: 1755 | [8] |
In Vivo Efficacy of CBP/p300 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CCS1477 (Inobrodib) | Prostate Cancer | 22Rv1 | 20 mg/kg, QD | Complete TGI | [6][9] |
| Prostate Cancer | Bicalutamide-resistant LNCaP | 20 mg/kg, QD | Significant TGI | [9] | |
| CP-C27 | SMARCA4/A2-deficient Cancer | DMS114 | 30 mg/kg, QD | Significant TGI | [10] |
| CPI1612 | Glioblastoma | GBM39 orthotopic | - | Enhanced TMZ efficacy | [5] |
| CBP/p300-IN-21 | Breast Cancer | 4T1 | - | Inhibits tumor growth | [8] |
Key Signaling Pathways and Mechanisms of Action
CBP/p300 inhibitors exert their anti-tumor effects by modulating key oncogenic signaling pathways. A primary mechanism is the reduction of H3K27 acetylation at enhancer regions of critical cancer-driving genes.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of CBP as a drug target.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of CBP inhibitors.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the CBP inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27ac
This protocol outlines the general steps for performing ChIP-seq to assess changes in H3K27ac levels upon CBP inhibitor treatment.[12][13]
-
Cell Treatment and Crosslinking: Treat cells with a CBP inhibitor or vehicle control. Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions with H3K27ac enrichment. Compare the H3K27ac profiles between inhibitor-treated and control samples.
Experimental and Clinical Validation Workflow
The validation of CBP as a drug target and the development of its inhibitors typically follow a structured workflow from preclinical research to clinical trials.
Conclusion
The available preclinical data strongly support the validation of CBP as a therapeutic target in a variety of solid tumors. Inhibitors of CBP/p300 have demonstrated potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. The mechanism of action, primarily through the downregulation of key oncogenes via modulation of H3K27ac, provides a solid rationale for their clinical development. Several CBP/p300 inhibitors, such as Inobrodib (CCS1477), are currently in clinical trials for both solid and hematological malignancies.[3][10] Further research, including combination strategies and the development of more selective inhibitors or degraders, holds promise for improving therapeutic outcomes for patients with CBP-dependent cancers.[12][14]
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor xenograft mouse model [bio-protocol.org]
- 3. Validate User [ashpublications.org]
- 4. WO2013148114A1 - P300/cbp inhibitors and methods of use - Google Patents [patents.google.com]
- 5. EXTH-12. INHIBITION OF CBP/p300 HISTONE ACETYLATION ACTIVITY ENHANCES TEMOZOLOMIDE ACTIVITY IN GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellcentric.com [cellcentric.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellcentric.com [cellcentric.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ashpublications.org [ashpublications.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of CBP Inhibitor Therapeutic Windows
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a drug candidate is paramount to its clinical success. This guide provides a comparative analysis of the therapeutic window of different CBP (CREB-binding protein) inhibitors, offering a valuable resource for those working on the development of novel cancer therapeutics targeting this crucial coactivator.
CREB-binding protein (CBP) and its close homolog p300 are key transcriptional co-activators that play a critical role in regulating the expression of a wide range of genes involved in cell growth, proliferation, and differentiation. Their dysregulation is implicated in the progression of various cancers, including prostate cancer, making them attractive targets for therapeutic intervention. This guide delves into the preclinical data of four CBP inhibitors: FT-7051, CCS1477, GNE-049, and A-485, with a focus on their therapeutic window – the crucial balance between efficacy and toxicity.
The CBP/p300 Signaling Axis: A Prime Target in Oncology
CBP and p300 function as histone acetyltransferases (HATs), modifying chromatin structure to facilitate gene transcription. They are recruited to gene promoters and enhancers by transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer. By acetylating histones and other proteins, CBP/p300 enhance the transcriptional activity of oncogenic signaling pathways. Inhibiting the function of CBP/p300, therefore, presents a promising strategy to suppress tumor growth.
Comparing the Therapeutic Window of CBP Inhibitors
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. A wider therapeutic window is desirable, as it indicates a greater margin of safety. The following table summarizes the available preclinical data for FT-7051, CCS1477, GNE-049, and A-485 to provide a comparative overview of their therapeutic windows.
| Inhibitor | Cancer Model | Efficacious Dose | Tumor Growth Inhibition (TGI) | Maximum Tolerated Dose (MTD) | Therapeutic Index (MTD/ED) | Key Toxicities Observed |
| FT-7051 | mCRPC (Phase 1) | 150 mg (approached predicted efficacious dose) | PSA50 response in one patient | Not explicitly stated | Not calculable | Majority of TEAEs were mild or moderate (Grade 1-2)[1] |
| CCS1477 | 22Rv1 Xenograft | 10, 20 mg/kg/day; 30 mg/kg q.o.d. | Complete TGI | >30 mg/kg q.o.d. | >1 | Well-tolerated at efficacious doses; increased cleaved PARP at 100 mg/kg[2] |
| GNE-049 | Prostate Cancer Xenograft | Not explicitly stated | 55% | Not explicitly stated | Not calculable | Not explicitly stated |
| A-485 | LuCaP-77 CR Xenograft | Twice daily i.p. injections | 54% | Not explicitly stated | Not calculable | Moderate 9% body weight loss |
Note: The therapeutic index is an estimation and direct comparison should be made with caution due to the variability in experimental models and reported data.
Experimental Methodologies
A critical aspect of evaluating and comparing preclinical data is understanding the experimental protocols used. Below are generalized methodologies for key experiments cited in the evaluation of these CBP inhibitors.
In Vivo Xenograft Efficacy Studies
These studies are crucial for assessing the anti-tumor activity of a compound in a living organism.
A typical protocol involves:
-
Cell Line and Animal Model Selection: Prostate cancer cell lines such as 22Rv1 are commonly used.[2] These cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[3][4]
-
Tumor Implantation and Growth: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size before the start of treatment.[3]
-
Dosing and Monitoring: Mice are randomized into treatment and control groups. The CBP inhibitor is administered at various doses and schedules (e.g., daily oral gavage).[2] Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[3]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor tissue can be further analyzed for biomarkers to understand the mechanism of action. Tumor growth inhibition (TGI) is calculated by comparing the tumor size in the treated groups to the control group.[3]
Maximum Tolerated Dose (MTD) Studies
Determining the MTD is a critical step in the preclinical safety evaluation of a drug candidate.
References
- 1. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. Xenograft of prostate cancer in nude mice [bio-protocol.org]
- 4. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CBP Inhibitors Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of several prominent CBP (CREB-binding protein) and p300 inhibitors across a spectrum of cancer cell lines. Experimental data is presented to facilitate informed decisions in advancing cancer therapeutics.
The histone acetyltransferases (HATs) CBP and its paralog p300 are critical coactivators in regulating gene transcription. Their dysregulation is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention. This guide summarizes the cross-validation of the anti-proliferative activity of key CBP/p300 inhibitors, offering a comparative analysis of their potency in various cancer contexts.
Comparative Activity of CBP/p300 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several CBP/p300 inhibitors against a panel of cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| A-485 | PC-3 | Prostate Cancer | 73[1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent Activity | |
| Acute Myeloid Leukemia Lines | Acute Myeloid Leukemia | Potent Activity | |
| Non-Hodgkin's Lymphoma Lines | Non-Hodgkin's Lymphoma | Potent Activity | |
| CCS1477 | VCaP | Prostate Cancer | < 100[2] |
| 22Rv1 | Prostate Cancer | < 100[2] | |
| LNCaP95 | Prostate Cancer | < 100[2] | |
| MOLM-13 | Acute Myeloid Leukemia | Synergistic with 5-azacytidine[2] | |
| GNE-049 | MV-4-11 | Acute Myeloid Leukemia | 14 (EC50 for MYC expression)[2] |
| C646 | - | - | 400 (Ki)[3] |
| I-CBP112 | MDA-MB-231 | Triple-Negative Breast Cancer | Sensitizes to chemotherapy[4] |
| A549 | Lung Cancer | Sensitizes to chemotherapy[4] | |
| HepG2 | Liver Cancer | Sensitizes to chemotherapy[4] | |
| FT-7051 | Prostate Cancer Cell Lines | Prostate Cancer | Antiproliferative activity[5][6] |
| AR-v7 positive models | Prostate Cancer | Antiproliferative activity[5] |
Signaling Pathways Modulated by CBP/p300 Inhibition
CBP and p300 act as central hubs in various signaling pathways that are crucial for cancer cell proliferation, survival, and drug resistance. By acetylating histones and other transcriptional regulators, they facilitate the expression of key oncogenes. The inhibition of CBP/p300 can disrupt these pathways, leading to anti-tumor effects.
Caption: CBP/p300 integrates signals from various pathways to drive cancer progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the activity of CBP inhibitors.
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells in culture by measuring the conversion of a water-soluble tetrazolium salt (WST-8) into a colored formazan product by cellular dehydrogenases.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
CBP/p300 inhibitor stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the CBP inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone residues (e.g., H3K27ac), a direct downstream marker of CBP/p300 activity.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of CBP/p300 at specific gene promoters or enhancers, providing insight into the direct regulatory targets of these coactivators.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade antibody against CBP or p300
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target and control gene regions
-
qPCR master mix and instrument
Procedure:
-
Cross-link proteins to DNA in live cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to CBP or p300 overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters (e.g., MYC) and a negative control region.
Experimental Workflow for CBP Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CBP inhibitor.
Caption: A streamlined workflow for evaluating novel CBP inhibitors.
This guide provides a foundational overview for comparing the activity of CBP inhibitors. The presented data and protocols are intended to support further research and development in this promising area of oncology.
References
- 1. A-485 (A485) | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forma Therapeutics Announces Preclinical Data Demonstrating Antitumor Activity of a Potent and Selective Inhibitor of CBP/p300 for Androgen Receptor Positive Cancers to be Presented at the American Association for Cancer Research - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of CBP and BET Inhibitor Efficacy in Oncology
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors targeting CREB-binding protein (CBP) and Bromodomain and Extra-Terminal (BET) proteins have emerged as promising strategies. Both protein families are critical regulators of gene transcription, and their dysregulation is implicated in the pathogenesis of numerous malignancies. This guide provides a comparative overview of the efficacy, mechanisms of action, and clinical development of CBP and BET inhibitors for researchers, scientists, and drug development professionals.
Introduction to CBP and BET Proteins
CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other transcription factors. This acetylation leads to a more open chromatin structure, facilitating gene transcription.[1][2] CBP/p300 is involved in numerous cellular processes, including cell growth, differentiation, and DNA damage response.[3]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones.[4] This interaction recruits transcriptional machinery to specific gene loci, thereby activating gene expression.[4] BET proteins are particularly important for the expression of key oncogenes such as MYC.[4][5]
Mechanism of Action: A Tale of Two Epigenetic Modalities
While both CBP and BET inhibitors ultimately lead to the downregulation of oncogenic gene expression, they achieve this through distinct mechanisms.
CBP inhibitors primarily target the histone acetyltransferase (HAT) activity of CBP and p300.[1][2] By blocking this enzymatic function, they prevent the acetylation of histones, leading to a more condensed chromatin state and transcriptional repression of target genes. Some CBP inhibitors can also disrupt the protein-protein interactions between CBP/p300 and other transcriptional co-activators.[1]
BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones.[4] This displacement of BET proteins from chromatin, particularly at super-enhancers, leads to a significant downregulation of key oncogenes.[4]
Comparative Efficacy: Preclinical and Clinical Evidence
Both CBP and BET inhibitors have demonstrated significant anti-tumor activity in a wide range of preclinical models, including hematological malignancies and solid tumors. However, their efficacy profiles and limitations differ.
Preclinical Efficacy
| Inhibitor Class | Cancer Models with Demonstrated Efficacy | Key Downregulated Genes | Notes |
| CBP Inhibitors | Acute Myeloid Leukemia, Multiple Myeloma, Non-Hodgkin's Lymphoma, Breast Cancer, Castration-Resistant Prostate Cancer[6] | MYC, CCND1, Androgen Receptor (AR) target genes[6] | Can overcome resistance to other therapies.[6] |
| BET Inhibitors | Hematologic Malignancies (Leukemia, Lymphoma, Myeloma), NUT Carcinoma, Triple-Negative Breast Cancer[4][7][8] | MYC, NMYC, BCL2, BCL6, PAX5[4] | Limited single-agent activity in some clinical trials.[4] |
Clinical Development and Performance
Several CBP and BET inhibitors are currently in clinical trials. While early results are promising, challenges such as dose-limiting toxicities and acquired resistance have been observed.
CBP Inhibitors in Clinical Trials:
-
CCS1477 (infigratinib): An orally bioavailable inhibitor of the CBP/p300 bromodomain.[9] It has shown preclinical efficacy in castration-resistant prostate cancer by downregulating androgen receptor and its splice variants.[10]
-
FT-7051: An oral, potent, and selective inhibitor of CBP/p300 currently in a Phase 1 trial for metastatic castration-resistant prostate cancer.[11]
BET Inhibitors in Clinical Trials:
-
Pelabresib (CPI-0610): An investigational BET inhibitor being studied in combination with ruxolitinib for myelofibrosis.[12]
-
ZEN-3694: A BET bromodomain inhibitor being evaluated in combination with other agents for various solid tumors, including prostate and breast cancer.[12][13]
-
OTX015 (Birabresib): Has shown some single-agent activity in hematologic malignancies but also notable adverse events.[4]
A systematic review of clinical trials for ten BET inhibitors revealed that the most common severe adverse events were hematological, including thrombocytopenia, anemia, and neutropenia.[5][14] The overall response rates for monotherapy were modest, with stable disease being the most frequent outcome.[5][14]
Synergistic Approaches and Dual Inhibitors
Given their distinct but complementary mechanisms of action, combining CBP and BET inhibitors has shown synergistic anti-cancer effects in preclinical models.[6][15][16] This combination can lead to a more profound and durable suppression of oncogenic transcriptional programs.
Furthermore, dual inhibitors targeting both CBP/p300 and BET proteins are in development. For instance, NEO2734, a dual BET and CBP/EP300 inhibitor, has demonstrated stronger antitumor activity than single-target inhibitors in preclinical models of solid tumors and hematologic malignancies.[17][18]
Experimental Protocols
To provide a framework for comparative studies, below are generalized protocols for key experiments used to evaluate the efficacy of CBP and BET inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CBP inhibitor, BET inhibitor, or combination of both for a specified time (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample and assess the impact of inhibitors on their expression levels.
Methodology:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, cleaved caspase-3, H3K27ac) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both CBP and BET inhibitors represent promising therapeutic avenues in oncology by targeting critical epigenetic mechanisms that drive cancer progression. While BET inhibitors have a longer clinical history, CBP inhibitors are rapidly advancing, with both showing distinct efficacy profiles and potential for synergistic combinations. The development of dual CBP/BET inhibitors may offer a more potent and durable anti-cancer strategy. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to these therapies and on optimizing combination strategies to enhance efficacy and overcome resistance.
References
- 1. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 9. Facebook [cancer.gov]
- 10. cellcentric.com [cellcentric.com]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Facebook [cancer.gov]
- 14. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual inhibition of BET and EP300 has antitumor activity in undifferentiated pleomorphic sarcomas and synergizes with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Next-Generation CBP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a next-generation CBP (CREB-binding protein) inhibitor with alternative therapeutic strategies. It includes supporting experimental data, detailed protocols for mechanism-of-action validation, and visualizations of key cellular pathways and workflows.
Introduction to CBP Inhibition
CREB-binding protein (CBP) and its close homolog p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. By acetylating histone proteins, particularly H3K27, they relax chromatin structure, making it accessible for transcription factors. In several cancers, the activity of CBP/p300 is dysregulated, leading to the overexpression of oncogenes such as MYC and the androgen receptor (AR). Next-generation CBP inhibitors are designed to specifically target the bromodomain of CBP/p300, preventing them from binding to acetylated histones and thereby inhibiting the transcription of these key cancer-driving genes.
Comparative Analysis of a Next-Generation CBP Inhibitor
This section compares a representative next-generation CBP inhibitor, referred to here as "CBP-X," with other therapeutic agents targeting related pathways.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of CBP-X compared to other inhibitors.
Table 1: In Vitro Cell Proliferation (IC50, µM)
| Cell Line | CBP-X (e.g., inobrodib/CCS1477) | BET Inhibitor (e.g., JQ1) | PARP Inhibitor (e.g., Olaparib) | CDK4/6 Inhibitor (e.g., Palbociclib) |
| 22Rv1 (Prostate Cancer, AR-V7 positive) | ~0.350 | Varies | Not directly comparable | Not directly comparable |
| VCaP (Prostate Cancer) | ~0.049 | Varies | Not directly comparable | Not directly comparable |
| LNCaP-AR (Prostate Cancer) | ~0.150 | Varies | Not directly comparable | Not directly comparable |
| Multiple Myeloma Cell Lines | Submicromolar | Varies | Not directly comparable | Not directly comparable |
| Acute Myeloid Leukemia Cell Lines | Submicromolar | Varies | Not directly comparable | Not directly comparable |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy
| Model | CBP-X (e.g., inobrodib/CCS1477) | Alternative Inhibitor | Outcome |
| 22Rv1 Xenograft | Dose-dependent tumor growth inhibition | JQ1 (BETi) | CBP-X retains activity in JQ1-resistant cells[1] |
| Patient-Derived Xenografts (Prostate Cancer) | Tumor growth inhibition | Enzalutamide | Efficacy in both enzalutamide-sensitive and -resistant models[2] |
| T-Cell Lymphoma Models | Dose-dependent efficacy | - | Supports clinical development for this indication[3][4] |
Mechanism of Action Validation: Experimental Protocols
To validate the mechanism of action of a next-generation CBP inhibitor like CBP-X, a series of key experiments are performed. Detailed protocols for these assays are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
This experiment is crucial to demonstrate that the CBP inhibitor reduces histone acetylation at specific gene loci.
Objective: To quantify changes in H3K27 acetylation at a genome-wide level following treatment with a CBP inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., 22Rv1 for prostate cancer) at an appropriate density.
-
Treat cells with the CBP inhibitor (e.g., 1 µM CBP-X) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Wash cells with ice-cold PBS and scrape them into a collection tube.
-
Lyse the cells using a lysis buffer containing protease inhibitors.
-
Fragment the chromatin to a size of 200-500 bp using sonication. The sonication conditions (power, duration, cycles) need to be optimized for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K27ac enrichment.
-
Compare the H3K27ac peaks between the CBP inhibitor-treated and vehicle-treated samples to identify differential enrichment.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This assay is used to measure the effect of the CBP inhibitor on the expression of target oncogenes like MYC and AR.
Objective: To quantify the mRNA levels of MYC and AR in cancer cells after treatment with a CBP inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate.
-
Treat the cells with the CBP inhibitor or vehicle for the desired time.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target genes (MYC, AR) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression between the treated and vehicle control samples using the 2-ΔΔCt method.
-
Cell Proliferation Assay (MTS/WST-1)
This assay measures the effect of the CBP inhibitor on the growth and viability of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CBP inhibitor in cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the CBP inhibitor.
-
Treat the cells with different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Addition of MTS/WST-1 Reagent:
-
Add the MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by CBP inhibition and the experimental workflows.
Caption: CBP/p300 signaling pathway in cancer.
Caption: Experimental workflow for ChIP-seq.
Caption: Experimental workflow for RT-qPCR.
Conclusion
Next-generation CBP inhibitors represent a promising therapeutic strategy for cancers driven by the overexpression of oncogenes like MYC and AR. The experimental protocols outlined in this guide provide a robust framework for validating the mechanism of action of these inhibitors. By demonstrating a direct impact on histone acetylation, target gene expression, and cancer cell proliferation, researchers can build a strong preclinical data package to support further clinical development. The comparative data presented here highlights the potential of CBP inhibitors as a differentiated therapeutic approach with activity in both sensitive and resistant cancer models.
References
comparative proteomics of cells treated with different CBP inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of different classes of CREB-binding protein (CBP) and p300 inhibitors, supported by quantitative proteomics data. We delve into the distinct mechanisms of action of catalytic inhibitors, bromodomain inhibitors, and protein degraders, summarizing their impact on the proteome and key signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.
Introduction to CBP/p300 Inhibition
The paralogous histone acetyltransferases (HATs) CBP and p300 are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. Small molecule inhibitors targeting different functional domains of CBP/p300, as well as degraders that remove the entire protein, have been developed. Understanding their distinct impacts on the cellular proteome is crucial for developing effective therapeutic strategies.
This guide compares three main classes of CBP/p300-targeting compounds:
-
Catalytic Inhibitors: These molecules, such as A-485 and C646, competitively block the HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates.
-
Bromodomain Inhibitors: Compounds like I-CBP112 and GNE-049 target the bromodomain, a "reader" module that recognizes acetylated lysine residues, thereby disrupting the recruitment of CBP/p300 to chromatin.
-
PROTAC Degraders: Proteolysis-targeting chimeras, like CBPD-409 and dCBP-1, are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of CBP and p300.
Comparative Quantitative Proteomics Data
The following tables summarize the quantitative proteomics findings from studies comparing different CBP/p300 inhibitors. The data highlights the differential effects of these compounds on global protein abundance and protein acetylation.
Table 1: Comparison of the Effects of CBP/p300 Inhibitors on the Acetylome
| Inhibitor Class | Representative Compound(s) | Primary Effect on Acetylome | Key Downregulated Acetylation Sites | Reference |
| Catalytic Inhibitors | A-485, Cmpd-R | Widespread and rapid reduction in acetylation on thousands of sites. | Histone sites (e.g., H3K18ac, H3K27ac), signaling effectors, and transcriptional regulators. | [1] |
| Bromodomain Inhibitors | I-CBP112 | More modest and selective changes in acetylation compared to catalytic inhibitors. Can paradoxically increase acetylation of some sites like H3K18 by altering enzyme conformation. | Less pronounced global effect, with some studies showing increased H3K18 acetylation. | |
| PROTAC Degraders | CBPD-409 | Rapid and profound loss of histone acetylation marks, including those only partially affected by bromodomain inhibitors (e.g., H2BNTac). | Global reduction in CBP/p300-mediated acetylation, including H2BNTac, H3K27ac. |
Table 2: Comparison of the Effects of CBP/p300 Inhibitors on Protein Abundance
| Inhibitor Class | Representative Compound(s) | Primary Effect on Proteome | Key Downregulated Proteins | Reference |
| Catalytic Inhibitors | A-485 | Downregulation of a subset of genes and proteins, primarily those involved in oncogenic pathways. | c-Myc and Androgen Receptor (AR) target genes. | [2] |
| Bromodomain Inhibitors | GNE-049, CCS1477 | Downregulation of AR and c-Myc expression and their target genes. | AR, AR splice variants, and c-Myc. | [3][4] |
| PROTAC Degraders | CBPD-409, dCBP-1 | Specific and significant degradation of p300 and CBP, leading to downstream downregulation of their transcriptional targets. More pronounced effects compared to inhibitors. | p300, CBP, AR, PSA, and MYC.[5][6] |
Key Signaling Pathways Affected
Proteomics studies have revealed that CBP/p300 inhibitors and degraders significantly impact key oncogenic signaling pathways. The Androgen Receptor (AR) and c-Myc pathways are prominently affected, particularly in the context of prostate cancer and multiple myeloma, respectively.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, CBP/p300 act as co-activators for the Androgen Receptor. Both bromodomain inhibitors and PROTAC degraders have been shown to downregulate AR and its target genes.[3][4] Degraders like CBPD-409 demonstrate a more potent and sustained inhibition of the AR signaling axis compared to inhibitors.[5][6]
Figure 1. Inhibition of the Androgen Receptor (AR) Signaling Pathway by CBP/p300 Inhibitors.
c-Myc Signaling Pathway
The oncoprotein c-Myc is a critical downstream target of CBP/p300. In hematological malignancies like multiple myeloma, inhibitors and degraders of CBP/p300 lead to the downregulation of c-Myc and subsequent cell growth inhibition.[4]
Figure 2. Downregulation of c-Myc Signaling by CBP/p300 Inhibitors.
Experimental Protocols
A detailed methodology for a comparative proteomics experiment using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is provided below. This workflow is representative of the approaches used in the cited literature.
General Experimental Workflow
The following diagram outlines a typical workflow for a comparative proteomics study of CBP/p300 inhibitors.
Figure 3. A General Workflow for Comparative Proteomics of CBP Inhibitors.
Detailed SILAC Proteomics Protocol
-
Cell Culture and SILAC Labeling:
-
Culture cells (e.g., mouse embryonic fibroblasts or a relevant cancer cell line) in DMEM for SILAC, deficient in L-lysine and L-arginine.
-
Supplement the media with either "light" (unlabeled), "medium" (e.g., 4,4,5,5-D4 L-lysine and ¹³C₆ L-arginine), or "heavy" (e.g., ¹³C₆¹⁵N₂ L-lysine and ¹³C₆¹⁵N₄ L-arginine) amino acids.
-
Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Inhibitor Treatment:
-
Plate the differentially labeled cells and treat with the respective CBP/p300 inhibitors (e.g., A-485, GNE-049, CBPD-409) or DMSO as a vehicle control for the desired time points (e.g., 30 minutes to 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, and phosphatase/protease inhibitors).
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light," "medium," and "heavy" labeled samples.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Desalting and Acetyl-Peptide Enrichment (for acetylome analysis):
-
Desalt the peptide mixture using a C18 Sep-Pak cartridge.
-
For acetylome analysis, enrich for acetylated peptides using an anti-acetyllysine antibody conjugated to beads.
-
Wash the beads extensively and elute the acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides (for global proteomics) or enriched acetyl-peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion or similar).
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Search the spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins or acetylation sites based on the SILAC ratios.
-
Perform statistical analysis to identify significant changes and bioinformatics analysis to determine the affected pathways.
-
Conclusion
Comparative proteomics provides a powerful tool to dissect the distinct cellular consequences of inhibiting CBP/p300 through different mechanisms. Catalytic inhibitors induce broad and rapid changes in the acetylome. Bromodomain inhibitors offer a more targeted approach, disrupting protein-protein interactions. PROTAC degraders provide the most profound and sustained effect by eliminating the CBP/p300 proteins entirely. This guide highlights that while all three classes of compounds can impact key oncogenic pathways like AR and c-Myc signaling, their quantitative effects on the proteome and acetylome differ significantly. These distinctions are critical for the rational design and application of CBP/p300-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. researchgate.net [researchgate.net]
- 5. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Unlocking New Therapeutic Avenues: CBP Inhibitors in Synergistic Drug Combinations
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer therapies is a continuous endeavor. A promising strategy that has gained significant traction is the use of combination therapies to overcome drug resistance and enhance treatment efficacy. Central to this approach is the targeting of key cellular pathways, and inhibitors of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 are emerging as potent synergistic partners for a range of anti-cancer agents.
Recent preclinical and clinical findings have illuminated the potential of CBP inhibitors to sensitize cancer cells to other drugs, including PARP inhibitors, BET inhibitors, and conventional chemotherapy. This guide provides a comprehensive comparison of the synergistic effects of CBP inhibitors in various cancer models, supported by experimental data and detailed methodologies, to inform and guide future research and drug development in this exciting field.
Synergistic Combinations of CBP Inhibitors with Other Anti-Cancer Agents
Our analysis of the current research landscape reveals strong evidence for the synergistic or additive effects of CBP inhibitors when combined with several classes of anti-cancer drugs. Below, we present a summary of key findings in different cancer types.
| Cancer Type | Combination Drug | CBP Inhibitor | Key Synergistic/Additive Effects |
| Prostate Cancer | PARP Inhibitor (Olaparib) | CCS1477 | Increased reduction in cell growth and delayed DNA damage repair in preclinical models. |
| Leukemia (ALL) | Chemotherapy (Doxorubicin) | I-CBP112 | Increased cytotoxic activity against leukemic cells. |
| Leukemia (ALL) | BET Inhibitor (JQ1) | I-CBP112 | Enhanced anti-leukemic activity. |
| Acute Myeloid Leukemia (AML) | Chemotherapy | NEO2734 (Dual BET/CBP inhibitor) | Additive effect in reducing leukemic blasts and progenitors in a patient-derived xenograft model. |
In-Depth Analysis of Key Combinations
CBP and PARP Inhibitors: A Potent Duo in Prostate Cancer
The combination of CBP inhibitors with PARP inhibitors represents a promising therapeutic strategy for prostate cancer. Preclinical studies have shown that the CBP/p300 inhibitor CCS1477 acts synergistically with the PARP inhibitor olaparib to reduce cell growth and impede DNA damage repair in metastatic castration-resistant prostate cancer (mCRPC) models.[1] This enhanced anti-tumor effect is thought to stem from the dual targeting of DNA repair pathways.
Signaling Pathway:
Caption: Dual inhibition of PARP and CBP-mediated DNA repair pathways.
Experimental Workflow:
Caption: Preclinical evaluation of CBP and PARP inhibitor synergy.
CBP Inhibitors and Chemotherapy in Leukemia
In the context of acute lymphoblastic leukemia (ALL), the CBP/p300 inhibitor I-CBP112 has been shown to enhance the cytotoxic effects of the conventional chemotherapeutic agent doxorubicin. This suggests that CBP inhibition can lower the threshold for apoptosis induction by DNA-damaging agents, offering a potential strategy to overcome chemotherapy resistance.
Experimental Protocol: Colony Formation Assay
This assay is crucial for assessing the long-term proliferative capacity of cancer cells following drug treatment.
-
Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV4-11) are seeded in methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL) in 6-well plates.
-
Treatment: Cells are treated with the CBP inhibitor (e.g., I-CBP112), doxorubicin, or the combination at various concentrations.
-
Incubation: Plates are incubated for 7-14 days in a humidified incubator at 37°C and 5% CO2 to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control to determine the effect of the drugs on clonogenic survival. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Dual BET and CBP/p300 Inhibition in Acute Myeloid Leukemia (AML)
The dual BET and CBP/p300 inhibitor NEO2734 has demonstrated significant efficacy in preclinical models of AML.[2] Studies have shown that NEO2734 is more potent than inhibitors targeting either BET or CBP/p300 alone and exhibits an additive effect when combined with chemotherapy in a patient-derived xenograft (PDX) mouse model.[2] This dual inhibition strategy targets both epigenetic "readers" (BET proteins) and "writers" (CBP/p300), leading to a more profound disruption of oncogenic transcription programs.[1]
Logical Relationship:
Caption: Dual targeting of epigenetic readers and writers by NEO2734.
Future Directions and Conclusion
The synergistic potential of CBP inhibitors in combination with other anti-cancer agents is a rapidly evolving field with significant clinical implications. The data presented in this guide underscore the importance of a multi-targeted approach to cancer therapy. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection. The continued exploration of novel CBP inhibitor combinations will undoubtedly pave the way for more effective and personalized cancer treatments.
References
Safety Operating Guide
Prudent Disposal of Unidentified Chemicals: A Guide for Laboratory Professionals
Since "CBIP" is not a standard chemical identifier, this guide outlines the critical safety and logistical procedures for managing and disposing of unknown or unlabeled chemicals in a laboratory setting. Adherence to these steps is essential for ensuring personnel safety and regulatory compliance.
Federal and state regulations strictly prohibit the transportation, storage, or disposal of hazardous waste of unknown identity.[1][2] Improper disposal can lead to significant civil and criminal penalties.[1] Therefore, every effort must be made to identify the material before proceeding with disposal.
Immediate Safety and Handling of Unknown Chemicals
When an unknown chemical is discovered, it should be treated as hazardous until its identity is confirmed.[3] Do not open or handle a container if you suspect it may be highly reactive or unstable.[1][2] If the container is compromised, leaking, or shows signs of crystal growth, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Step-by-Step Protocol for Identification and Disposal
The following protocol provides a systematic approach to managing an unknown chemical substance.
Step 1: Preliminary Investigation and Information Gathering
The initial and most crucial phase is to attempt to identify the chemical without opening the container if possible.
-
Consult with Laboratory Personnel: Inquire with the Principal Investigator (PI), lab supervisor, and other researchers who have worked in the area.[1][2][5] Someone may recognize the container or recall its contents.
-
Review Laboratory Records: Examine laboratory notebooks, chemical inventories, and past research projects conducted in the vicinity where the container was found.[2][6]
-
Contact Previous Occupants: If possible, reach out to research groups that previously used the laboratory space.[1][2]
Step 2: Labeling and Segregation
Properly label and store the container while the identification process is underway.
-
Immediate Labeling: Affix a "Hazardous Waste Pending Analysis" or "Unknown Chemical" label to the container.[1][6]
-
Secure Storage: Store the container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.[5]
Step 3: Preliminary Hazard Characterization (if safe to do so)
If the container is stable and can be safely handled, some simple tests may be performed by trained personnel to narrow down the hazard class. This should only be done with extreme caution and appropriate personal protective equipment (PPE).
-
Visual Inspection: Observe the physical state (solid, liquid, gas) and color of the substance.
-
pH Testing: For liquids, a simple pH test using litmus paper can determine if the substance is corrosive.[1][5]
-
Water Reactivity: A small, controlled test can indicate if the material is water-reactive.[4]
-
Flammability: A flammability test can be conducted by trained personnel in a controlled environment, such as a fume hood.[4]
Step 4: Professional Analysis and Disposal
If the identity of the chemical cannot be determined through the above steps, professional analysis is required.
-
Contact EHS: Your institution's Environmental Health and Safety department is the primary resource for managing unknown chemicals.[1] They can provide guidance and arrange for professional analysis and disposal.
-
Formal Analysis: EHS will coordinate with a certified hazardous waste disposal company to sample and analyze the material. This analysis can be costly, with a single sample potentially costing over $1,000.[2]
-
Proper Disposal: Once the chemical is identified, it can be disposed of in accordance with federal, state, and local regulations for that specific hazardous waste.
Summary of Procedures for Unknown Chemical Disposal
| Phase | Key Actions | Primary Responsibility | Important Considerations |
| Initial Discovery & Assessment | Isolate the container. Do not open if potentially unstable. Visually inspect the container's condition. | Laboratory Personnel | Prioritize safety. If the container is compromised, contact EHS immediately. |
| Information Gathering | Consult with PI, lab staff, and previous occupants. Review lab notebooks and inventories. | Laboratory Personnel | This is the most effective way to identify the material without costly analysis. |
| Labeling & Segregation | Label as "Hazardous Waste Pending Analysis." Store in a secure, designated waste area. | Laboratory Personnel | Proper labeling is a regulatory requirement.[1] |
| Preliminary Characterization | If safe, perform simple tests (e.g., pH, water reactivity) to determine hazard class. | Trained Laboratory Personnel | Only perform tests if the risks are understood and controlled. |
| Professional Disposal | Contact EHS for assistance. Arrange for professional analysis and disposal. | EHS & Certified Waste Vendor | Analytical testing is often required for final disposal and can be expensive.[2] |
Workflow for Managing Unknown Chemicals
Caption: Workflow for the safe identification and disposal of an unknown laboratory chemical.
Preventing the Generation of Unknown Chemicals
The most cost-effective and safest approach is to prevent the generation of unknown chemicals in the first place.
-
Label all containers: All chemical containers, including temporary ones like beakers and flasks, should be clearly labeled with their full chemical name (no abbreviations or formulas).[1][2][7]
-
Maintain an accurate inventory: Keep a detailed and up-to-date inventory of all chemicals in the laboratory.[1][2]
-
Regularly inspect labels: Periodically check that labels are legible and securely attached, replacing any that are fading or deteriorating.[1][2]
-
Establish clear procedures for departing personnel: Ensure that all researchers properly identify and dispose of their samples and reagents before leaving the laboratory.[1][2]
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. twu.edu [twu.edu]
- 4. uttyler.edu [uttyler.edu]
- 5. mainelabpack.com [mainelabpack.com]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Navigating the Safe Handling of CBIP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), a potent inhibitor of botulinum neurotoxin serotype A light chain, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the handling protocols for structurally related compounds, such as substituted picolinic acids and chlorinated indoles.
Immediate Safety and Personal Protective Equipment (PPE)
Given the chemical nature of this compound, a thorough risk assessment should be conducted before handling. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of any dusts or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial when working with this compound. The following step-by-step guidance ensures a safe workflow from preparation to cleanup.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to its chlorinated nature, it should be segregated with other chlorinated solvent waste.[1]
-
Container Disposal: Empty this compound containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
General Chemical Waste Disposal Pathway
Caption: A logical flow for the proper disposal of chemical waste generated from handling this compound.
Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary to the research context, the general methodologies for handling similar compounds involve standard laboratory practices. For instance, when preparing solutions, it is crucial to add the solid compound to the solvent slowly while stirring in a fume hood to avoid dust generation. Any experimental procedure should be preceded by a thorough review of the relevant literature and a risk assessment specific to the planned reactions.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
